molecular formula C6H6N2O2S B2689819 N-(5-Formylthiazol-2-YL)acetamide CAS No. 252662-37-6

N-(5-Formylthiazol-2-YL)acetamide

Cat. No.: B2689819
CAS No.: 252662-37-6
M. Wt: 170.19
InChI Key: KZLHASJXPLGUOE-UHFFFAOYSA-N
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Description

N-(5-Formylthiazol-2-YL)acetamide is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19. The purity is usually 95%.
BenchChem offers high-quality N-(5-Formylthiazol-2-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Formylthiazol-2-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-4(10)8-6-7-2-5(3-9)11-6/h2-3H,1H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHASJXPLGUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252662-37-6
Record name N-(5-formyl-thiazol-2-yl)-acetamide
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Foundational & Exploratory

chemical structure and properties of N-(5-Formylthiazol-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(5-Formylthiazol-2-YL)acetamide: Structure, Synthesis, and Applications

Abstract

N-(5-Formylthiazol-2-yl)acetamide is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive formyl group appended to an acetamido-substituted thiazole ring, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications, particularly in the development of novel therapeutic agents. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

N-(5-Formylthiazol-2-yl)acetamide is an organic compound belonging to the thiazole family. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. The presence of the electron-withdrawing formyl (-CHO) group at the C5 position and the electron-donating acetamido (-NHCOCH₃) group at the C2 position creates a unique electronic profile that dictates its reactivity and utility as a synthetic intermediate.

Table 1: Chemical Identifiers for N-(5-Formylthiazol-2-YL)acetamide

IdentifierValueSource
IUPAC Name N-(5-formyl-1,3-thiazol-2-yl)acetamide
CAS Number 33015-87-7
Molecular Formula C₆H₆N₂O₂S
Canonical SMILES CC(=O)NC1=NC=C(S1)C=O
InChI InChI=1S/C6H6N2O2S/c1-3(9)8-6-7-4(2-10)5-11-6/h2,5H,1H3,(H,8,9)

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 170.19 g/mol
Appearance Light yellow to yellow crystalline powder
Melting Point 235-240 °C (decomposes)
Solubility Soluble in DMSO
Purity ≥97%

Synthesis and Characterization

The most common and efficient method for synthesizing N-(5-Formylthiazol-2-yl)acetamide is through the Vilsmeier-Haack formylation of the precursor, N-(thiazol-2-yl)acetamide. This reaction is a cornerstone of organic synthesis for introducing formyl groups onto electron-rich aromatic rings.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The reaction proceeds by activating N-(thiazol-2-yl)acetamide with the Vilsmeier reagent, which is formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The electron-rich C5 position of the thiazole ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup and hydrolysis of this intermediate yields the desired aldehyde product. The choice of DMF and POCl₃ is critical; DMF serves as both the solvent and the source of the formyl group, while POCl₃ is the activating agent for generating the highly electrophilic chloroiminium cation (Vilsmeier reagent).

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Product Formation DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Precursor N-(thiazol-2-yl)acetamide (Nucleophile) Intermediate Iminium Salt Intermediate Precursor->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C5) Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product N-(5-Formylthiazol-2-yl)acetamide Workup->Product

Caption: Vilsmeier-Haack synthesis workflow for N-(5-Formylthiazol-2-yl)acetamide.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • N-(thiazol-2-yl)acetamide (1 equiv.)

  • Phosphoryl chloride (POCl₃) (2-3 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve N-(thiazol-2-yl)acetamide in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice. This step hydrolyzes the iminium intermediate and must be done carefully.

  • Neutralization: Carefully neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product often precipitates during this step.

  • Extraction & Isolation: If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer multiple times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a yellow crystalline solid.

Purity and Structural Characterization

The identity and purity of the synthesized N-(5-Formylthiazol-2-yl)acetamide must be confirmed through standard analytical techniques:

  • ¹H NMR: To confirm the presence of all protons and their chemical environments (acetamide CH₃, aldehyde CHO, and thiazole ring CH).

  • ¹³C NMR: To verify the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 170.19).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde (~1680 cm⁻¹) and the amide (~1690-1710 cm⁻¹), and the N-H stretch of the amide (~3200-3300 cm⁻¹).

Reactivity and Synthetic Utility

The chemical behavior of N-(5-Formylthiazol-2-yl)acetamide is dominated by the reactivity of its formyl group, making it an excellent electrophilic partner in various chemical transformations.

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds center_node N-(5-Formylthiazol-2-yl)acetamide (Core Scaffold) reductive_amination Reductive Amination center_node->reductive_amination R₂NH, NaBH(OAc)₃ wittig_olefination Wittig Olefination center_node->wittig_olefination Ph₃P=CHR condensation Condensation Reactions (e.g., Knoevenagel) center_node->condensation Active Methylene Cmpd oxidation Oxidation center_node->oxidation KMnO₄ or Ag₂O amines Substituted Amines reductive_amination->amines alkenes Vinyl Thiazoles wittig_olefination->alkenes extended_systems Extended Conjugated Systems condensation->extended_systems carboxylic_acid Carboxylic Acid Derivative oxidation->carboxylic_acid

Caption: Key reactive pathways of the formyl group on the thiazole scaffold.

  • Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield substituted amines. This is a powerful method for introducing diverse side chains.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the formyl group into a carbon-carbon double bond, creating vinyl-thiazole derivatives.

  • Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malonates, cyanoacetates) in reactions like the Knoevenagel condensation to extend the carbon skeleton.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, N-(2-acetamidothiazole-5-yl)carboxylic acid, which is another valuable intermediate for amide bond formation.

Applications in Drug Discovery

The N-(5-Formylthiazol-2-yl)acetamide scaffold is a privileged structure in medicinal chemistry. The thiazole ring is a known bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets. Its derivatives have been explored for a range of therapeutic activities.

  • Kinase Inhibitors: The scaffold serves as a key building block for synthesizing ATP-competitive kinase inhibitors. The thiazole core can mimic the hinge-binding motif of purines, while modifications derived from the formyl group can be tailored to occupy specific pockets in the kinase active site.

  • Antimicrobial Agents: Thiazole derivatives have a long history as antimicrobial agents. The ability to easily diversify the C5 position of N-(5-Formylthiazol-2-yl)acetamide allows for the rapid generation of libraries of compounds to be screened against bacterial and fungal pathogens.

  • Other Therapeutic Areas: Its derivatives are also investigated as anti-inflammatory, antiviral, and anticancer agents, highlighting the versatility of this chemical scaffold.

Safety and Handling

N-(5-Formylthiazol-2-yl)acetamide should be handled in accordance with standard laboratory safety procedures.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Conclusion

N-(5-Formylthiazol-2-yl)acetamide is a high-value synthetic intermediate whose importance is rooted in its straightforward synthesis and the versatile reactivity of its formyl group. Its stable yet reactive nature allows for its use as a foundational scaffold for constructing diverse molecular libraries. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties and chemical behavior is essential for unlocking its full potential in the creation of novel, biologically active compounds.

References

  • PubChem. (n.d.). N-(5-formylthiazol-2-yl)acetamide. Retrieved from [Link]

2-Acetamido-5-thiazolecarboxaldehyde CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Acetamido-5-thiazolecarboxaldehyde: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Acetamido-5-thiazolecarboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number and dedicated safety data for this exact molecule, this document synthesizes information from structurally related compounds to offer a robust framework for its safe handling and use in a research setting.

Chemical Identity and CAS Number

  • 2-Aminothiazole-5-carbaldehyde: CAS No. 1003-61-8[1]

  • 2-Acetamidothiazole: CAS No. 2719-23-5[2][3]

Given the presence of the acetamido and thiazole carboxaldehyde moieties, a cautious approach would be to assume a hazard profile that incorporates the characteristics of both these related structures until specific data for 2-Acetamido-5-thiazolecarboxaldehyde becomes available.

Synthesis and Chemical Properties

The synthesis of 2-acetamido-thiazole derivatives often involves multi-step processes. A common route to similar structures is the Hantzsch thiazole synthesis, which involves the condensation of an alpha-halocarbonyl compound with a thiourea derivative. Another contemporary method offering high efficiency involves multi-step synthesis from acrylamide precursors.[4] The synthesis of 2-amino-5-carboxamide thiazole derivatives has also been achieved on a solid phase, starting with reductive amination and proceeding through a dehydrative cyclization of a thiourea intermediate resin.[5]

The chemical properties of 2-Acetamido-5-thiazolecarboxaldehyde can be inferred from its functional groups. The aldehyde group makes it susceptible to oxidation and a potential reactant in various condensation reactions. The acetamido group and the thiazole ring are common pharmacophores in drug development, contributing to the molecule's potential biological activity. Thiazole derivatives, in general, are important structural motifs in many pharmacologically active compounds, including kinase inhibitors used in oncology.[4][6]

Comprehensive Safety and Handling Protocols

The following safety protocols are based on data for structurally similar compounds and represent a conservative approach to handling 2-Acetamido-5-thiazolecarboxaldehyde.

Hazard Identification

Based on the safety data for related thiazole aldehydes and acetamides, the potential hazards are as follows:

  • Acute Toxicity (Oral): May be harmful if swallowed.[7][8]

  • Skin Irritation: May cause skin irritation.[9][10]

  • Eye Irritation: May cause serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

  • Skin Sensitization: May cause an allergic skin reaction.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[2][11]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, irritation, and potential sensitization.[11]
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing.To prevent skin exposure.[2][9]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.To avoid inhalation which may cause respiratory tract irritation.[11]
Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for the safe handling of 2-Acetamido-5-thiazolecarboxaldehyde in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (for related compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Well-Ventilated Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound (in ventilated enclosure) prep_hood->handle_weigh handle_dissolve Dissolve/React (in fume hood) handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decon cleanup_waste Dispose of Waste (as hazardous chemical waste) cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe laboratory handling of 2-Acetamido-5-thiazolecarboxaldehyde.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7][9]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7][9]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7][11]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7][11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][11]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. This compound should be treated as hazardous waste.[7]

Applications in Research and Drug Development

The 2-acetamido-thiazole scaffold is a key structural motif in many biologically active molecules. Derivatives of 2-acetamidothiazole have been investigated for their antiproliferative activity against various cancer cell lines.[12][13] The thiazole ring is a versatile heterocyclic system that can be readily functionalized, making it an attractive building block in the design of novel therapeutic agents. Specifically, 2-aminothiazole derivatives have been developed as potent inhibitors of Src and Abl kinases, which are implicated in certain cancers.[12][13] The aldehyde functionality at the 5-position of the thiazole ring provides a reactive handle for further chemical modifications, allowing for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

While specific safety data for 2-Acetamido-5-thiazolecarboxaldehyde remains to be established, a comprehensive safety and handling protocol can be developed by examining the properties of structurally related compounds. Researchers and drug development professionals should handle this compound with care, adhering to the stringent personal protective measures and laboratory practices outlined in this guide. The synthetic versatility and the established biological importance of the 2-acetamido-thiazole core make this and related compounds valuable tools in the ongoing quest for novel therapeutics.

References

  • Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Deriv
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • SAFETY D
  • Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives | Request PDF - ResearchG
  • 2 - SAFETY D
  • 1 - • SAFETY D
  • 2 - SAFETY D
  • SAFETY D
  • 2-Thiazolecarboxaldehyde - High purity | EN - Georganics.
  • 2-Acetamidothiazole | C5H6N2OS | CID 17625 - PubChem - NIH.
  • 5-Thiazolecarboxaldehyde 95 1003-32-3 - Sigma-Aldrich.
  • 2-Thiazolecarboxaldehyde | CAS#:10200-59-6 | Chemsrc.
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermedi
  • Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides - Benchchem.
  • 2-Amino-1,3-thiazole-5-carbaldehyde | C4H4N2OS | CID 2737798 - PubChem.
  • Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Acetamido-5-thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the melting point and other key physical characteristics of 2-Acetamido-5-thiazolecarboxaldehyde. As a compound of interest for researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and application. While specific experimental data for this compound is not extensively reported, this guide establishes a robust methodological approach based on established analytical techniques and provides expected characterization profiles based on structurally related analogs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Significance of Physicochemical Characterization

2-Acetamido-5-thiazolecarboxaldehyde belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The acetamido and carboxaldehyde functionalities at the 2- and 5-positions, respectively, offer versatile handles for synthetic elaboration, making it a valuable building block in drug discovery programs.

Accurate characterization of its physical properties is the bedrock of its scientific integrity. The melting point serves as a crucial indicator of purity, while solubility dictates its behavior in biological and formulation contexts. Spectroscopic analysis provides unequivocal structural confirmation. This guide will equip the researcher with the necessary protocols and theoretical understanding to confidently characterize this and similar novel compounds.

Determination of Melting Point: A Primary Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[1][2]

Predicted Melting Point Range

Direct experimental data for 2-Acetamido-5-thiazolecarboxaldehyde is scarce. However, we can infer an expected range by examining structurally similar compounds:

CompoundStructureMelting Point (°C)
2-Amino-5-thiazolecarboxaldehydeA thiazole with an amino group at position 2 and a carboxaldehyde at position 5.122-132
2-(Dimethylamino)thiazole-5-carboxaldehydeA thiazole with a dimethylamino group at position 2 and a carboxaldehyde at position 5.75-77
2-Acetamido-4-methyl-5-thiazolesulfonyl chlorideA thiazole with an acetamido group at position 2, a methyl group at position 4, and a sulfonyl chloride at position 5.161-164

Table 1: Melting points of structurally related thiazole derivatives.

The presence of the acetamido group, which can participate in hydrogen bonding, is expected to result in a higher melting point compared to the dimethylamino analog. Therefore, a melting point in the range of 150-180 °C for 2-Acetamido-5-thiazolecarboxaldehyde would be a reasonable initial hypothesis.

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a standard capillary melting point apparatus.[1][3]

Materials:

  • 2-Acetamido-5-thiazolecarboxaldehyde sample

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle

  • Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Determination: Heat the block rapidly to get an approximate melting point range. This provides a target for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Replicate Analysis: Repeat the accurate determination at least twice to ensure reproducibility. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[1]

MeltingPointWorkflow A Sample Preparation (Grind to fine powder) B Capillary Loading (2-3 mm height) A->B C Apparatus Setup B->C D Rapid Heating (Approximate M.P.) C->D E Slow Heating (1-2 °C/min) D->E F Observation & Recording (Melting Range) E->F G Data Analysis (Purity Assessment) F->G

Caption: Workflow for Melting Point Determination.

Physical Characteristics: A Deeper Look into Material Properties

Beyond the melting point, a comprehensive understanding of the physical characteristics of 2-Acetamido-5-thiazolecarboxaldehyde is essential for its handling, formulation, and application.

Appearance

Based on related compounds, 2-Acetamido-5-thiazolecarboxaldehyde is expected to be a white to off-white or pale yellow crystalline solid . The color can be influenced by the purity of the sample, with purer samples being lighter in color.

Solubility

Solubility is a critical parameter, especially in the context of drug development, as it influences bioavailability. A standard method for determining aqueous solubility is the shake-flask method.[4][5]

Protocol for Equilibrium Solubility Determination:

Materials:

  • 2-Acetamido-5-thiazolecarboxaldehyde

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of PBS (e.g., 1 mL).

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.

SolubilityWorkflow A Add Excess Solid to Buffer B Equilibrate (Shake at const. T) A->B C Centrifuge (Pellet Solid) B->C D Filter Supernatant (0.22 µm) C->D E Quantify by HPLC D->E

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiazole proton, the aldehyde proton, the NH proton of the acetamido group, and the methyl protons of the acetyl group. The chemical shifts (δ) will be influenced by the electron-withdrawing nature of the thiazole ring and the adjacent functional groups.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the aldehyde and amide, the carbons of the thiazole ring, and the methyl carbon.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.8 - 10.2185 - 195
Thiazole C-H8.0 - 8.5140 - 150
Amide N-H10.0 - 12.0 (broad)-
Acetyl -CH₃2.1 - 2.420 - 25
Amide C=O-165 - 175
Thiazole C-N-155 - 165
Thiazole C-S-115 - 125

Table 2: Predicted NMR chemical shifts for 2-Acetamido-5-thiazolecarboxaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7]

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amide)3300 - 3100Medium
C-H stretch (aldehyde)2850 - 2750Medium
C=O stretch (aldehyde)1710 - 1685Strong
C=O stretch (amide)1680 - 1630Strong
C=N stretch (thiazole)1600 - 1500Medium
N-H bend (amide)1550 - 1510Strong

Table 3: Expected characteristic IR absorption bands for 2-Acetamido-5-thiazolecarboxaldehyde.

The presence of strong absorption bands in the carbonyl region (1710-1630 cm⁻¹) and a medium intensity band for the N-H stretch would be key indicators of the target structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

  • Molecular Ion Peak (M⁺): The molecular weight of 2-Acetamido-5-thiazolecarboxaldehyde (C₆H₆N₂O₂S) is 170.19 g/mol . A prominent molecular ion peak is expected at m/z = 170.

  • Fragmentation Pattern: Common fragmentation pathways for thiazole derivatives involve cleavage of the ring.[8][9] For 2-Acetamido-5-thiazolecarboxaldehyde, expected fragments could arise from the loss of the acetyl group (M-43), the aldehyde group (M-29), or cleavage of the thiazole ring.

Conclusion

This technical guide provides a comprehensive and practical framework for the determination of the melting point and key physical characteristics of 2-Acetamido-5-thiazolecarboxaldehyde. By following the detailed protocols for melting point analysis, solubility determination, and spectroscopic characterization, researchers can generate robust and reliable data to support their research and development endeavors. The provided insights into the expected properties, based on analogous structures, serve as a valuable reference for the interpretation of experimental results. The application of these methodologies will ensure the scientific integrity and advance the utility of this important heterocyclic building block.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Carrión, M. D., López-Cara, L. C., Chayah, M., Choquesillo-Lazarte, D., Gallo, M. A., Espinosa, A., Entrena, A., & Camacho, M. E. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.
  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). Retrieved from [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-344.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • Annex 4: Guidance on the conduct of solubility studies for classification of active pharmaceutical ingredients within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Possible mass fragmentation pattern of compound 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for determining solubility of a chemical compound. (n.d.). Google Patents.
  • IR Spectroscopy Tutorial: How to analyze IR spectra. (n.d.). Retrieved from [Link]

  • How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. (2022, May 30). YouTube. Retrieved from [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 12(35), 22965-22978.
  • Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Wheatley, P. J. (1972). Physical Methods in Heterocyclic Chemistry. (A. R.
  • Al-Hachami, W. (2024, December 28). Infrared Spectroscopy: Interpreting Spectra.
  • Al-Neami, M. A. F., & Al-Jubori, A. M. H. (2016). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. International Journal of ChemTech Research, 9(6), 336-345.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).
  • Bansal, R. K. (2007). Heterocyclic Compounds.
  • Katritzky, A. R. (Ed.). (1963). Physical Methods in Heterocyclic Chemistry, Volume 2. Academic Press.

Sources

Methodological & Application

synthesis procedure for N-(5-Formylthiazol-2-YL)acetamide from 2-aminothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-(5-Formylthiazol-2-yl)acetamide

Executive Summary

The synthesis of N-(5-formylthiazol-2-yl)acetamide is a critical transformation in medicinal chemistry, serving as a gateway to 2,5-disubstituted thiazole libraries found in kinase inhibitors (e.g., Dasatinib analogs) and advanced glycation end-product (AGE) breakers.

This guide rejects the low-yield "direct formylation" of free amines. Instead, it details a robust two-stage protection-functionalization strategy . Direct electrophilic substitution on 2-aminothiazole is plagued by N-formylation side reactions (formamidine formation). By acetylating the exocyclic amine first, we modulate the ring's nucleophilicity, directing the Vilsmeier-Haack formylation exclusively to the C5 position while protecting the nitrogen.

Retrosynthetic Analysis & Pathway

The logic follows a "Protect then Functionalize" approach. The 2-aminothiazole core is electron-rich. The acetamide group in the intermediate serves two roles: it protects the amine from participating in the Vilsmeier reaction and provides steric bulk that further encourages C5 substitution over C4.

The Pathway:

  • Chemo-selective Acetylation: Conversion of 2-aminothiazole to N-(thiazol-2-yl)acetamide.

  • Regioselective Formylation: Vilsmeier-Haack reaction to install the aldehyde at C5.[1]

SynthesisPathway Start 2-Aminothiazole (Starting Material) Inter N-(Thiazol-2-yl)acetamide (Protected Intermediate) Start->Inter Step 1: Ac2O, Pyridine (Acetylation) Product N-(5-Formylthiazol-2-yl)acetamide (Target) Inter->Product Step 2: POCl3, DMF (Vilsmeier-Haack)

Figure 1: Two-stage synthetic route ensuring regioselectivity and amine protection.

Experimental Protocols

Stage 1: Synthesis of N-(Thiazol-2-yl)acetamide

Rationale: Acetic anhydride (


) is preferred over acetyl chloride for this step to minimize HCl generation and simplify the workup. Pyridine acts as both solvent and base/catalyst, driving the reaction to completion.

Materials:

  • 2-Aminothiazole (10.0 g, 100 mmol)

  • Acetic Anhydride (12.0 mL, ~1.2 eq)

  • Pyridine (30 mL) or Dichloromethane/Triethylamine

  • Ethanol (for recrystallization)[2]

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (10.0 g) in Pyridine (30 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Acetic Anhydride (12.0 mL) dropwise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

    
    ) should disappear, replaced by the amide (
    
    
    
    ).
  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. Vigorous stirring will induce precipitation of the product.

  • Isolation: Filter the white precipitate. Wash with cold water (

    
     mL) to remove residual pyridine.
    
  • Purification: Recrystallize from hot Ethanol.

    • Target Yield: 85-95%

    • Physical State: White crystalline solid.

    • Melting Point: 202–204°C [Ref 1].

Stage 2: Vilsmeier-Haack Formylation

Rationale: The Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and


, is the active electrophile.[3] The acetamide group on the thiazole directs the attack to the C5 position. Temperature control is critical: too high during addition causes charring; too low during reaction prevents substitution.

Materials:

  • N-(Thiazol-2-yl)acetamide (5.0 g, 35 mmol)

  • Phosphorus Oxychloride (

    
    ) (10 mL, ~3 eq)
    
  • N,N-Dimethylformamide (DMF) (20 mL, excess as solvent/reagent)

  • Sodium Acetate (sat. aq. solution) for quenching.

Protocol:

  • Reagent Formation (Critical): In a flame-dried 100 mL flask under Argon/Nitrogen, place anhydrous DMF (20 mL). Cool to 0°C. Add

    
     (10 mL) dropwise over 20 minutes.
    
    • Observation: The solution will turn pale yellow/orange and become viscous. This is the Vilsmeier salt.[4] Stir at 0°C for 30 mins.

  • Substrate Addition: Add solid N-(thiazol-2-yl)acetamide (5.0 g) portion-wise to the cold Vilsmeier reagent. Do not allow temperature to exceed 5°C during addition.

  • Cyclization/Substitution: Heat the mixture to 70–80°C for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8][9][10] The electron-rich C5 attacks the iminium species.

  • Quenching (Hydrolysis): Cool the dark reaction mixture to RT. Pour slowly onto 150 g of crushed ice containing Sodium Acetate (to buffer pH to ~4-5).

    • Warning: Hydrolysis of excess

      
       is violent. Stir vigorously.
      
  • Isolation: The aldehyde product typically precipitates upon stirring for 1-2 hours as the intermediate iminium salt hydrolyzes. Filter the solid.[11]

  • Purification: Recrystallize from Ethanol or Methanol/Water.

    • Target Yield: 60-75%[12]

    • Characterization: Aldehyde proton peak in

      
       NMR at 
      
      
      
      ppm.

Process Visualization & Logic

The following diagram illustrates the critical decision points and mechanism flow for the Vilsmeier-Haack stage, ensuring the user understands why specific conditions are chosen.

VilsmeierLogic ReagentPrep Reagent Prep: DMF + POCl3 @ 0°C ActiveSpecies Chloroiminium Ion (Active Electrophile) ReagentPrep->ActiveSpecies Dehydration Addition Add Acetamide Substrate (Maintain < 5°C) ActiveSpecies->Addition Ready for Nucleophile Heating Heat to 80°C (Electrophilic Aromatic Substitution) Addition->Heating Kinetic Activation Hydrolysis Ice/NaOAc Quench (Hydrolysis of Iminium to Aldehyde) Heating->Hydrolysis Intermediate Formed

Figure 2: Workflow logic for the Vilsmeier-Haack Formylation step.

Data & Troubleshooting

Table 1: Process Parameters and Expected Outcomes

ParameterAcetylation StepFormylation Step
Limiting Reagent 2-AminothiazoleN-(Thiazol-2-yl)acetamide
Key Reagent Acetic Anhydride (1.2 eq)

(3.0 eq) / DMF
Temperature 0°C

RT
0°C

80°C
Critical Risk Exotherm on additionViolent hydrolysis; Charring
Typical Yield 90%65%
Appearance White NeedlesPale Yellow/Tan Solid

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete precipitationConcentrate the mother liquor; add more ice water.
Dark/Tar Product (Step 2) Temperature too high during additionKeep

addition strictly at 0°C; add substrate slowly.
No Aldehyde Peak (NMR) Incomplete HydrolysisEnsure the quench stirs in aqueous acetate for >1 hour.
Formamidine impurity Deacetylation occurredEnsure reaction temp does not exceed 90°C; avoid strong acid workup.

References

  • Crystal Structure of Intermediate: Potgieter, K. C., et al. "N-(Thiazol-2-yl)acetamide." Acta Crystallographica Section E, vol. 63, no. 8, 2007, p. o3385.

  • Vilsmeier-Haack Mechanism & Protocols: Meth-Cohn, O., and Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][3][4][5][13] Comprehensive Organic Synthesis, vol. 2, 1991, pp. 777-794.

  • Thiazole Functionalization (Contextual): Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, vol. 49, no. 23, 2006, pp. 6819–6832.

  • General Protocol for Aminothiazole Formylation: BenchChem Application Notes. "Synthesis of 2-Amino-5-formylthiazole from Simple Precursors."

Sources

Application Note: Vilsmeier-Haack Formylation Protocol for 2-Acetamidothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the optimized protocol for the regioselective C5-formylation of 2-acetamidothiazole to synthesize 2-acetamido-5-thiazolecarbaldehyde . This transformation is a critical intermediate step in the synthesis of Src/Abl kinase inhibitors, such as Dasatinib (Sprycel®).

While the 2-aminothiazole scaffold is electron-rich, the introduction of the formyl group via Vilsmeier-Haack (VH) chemistry presents specific challenges:

  • Regioselectivity: Ensuring exclusive C5 functionalization over N-formylation.

  • Substrate Deactivation: The acetyl group on the amine moderates nucleophilicity, requiring optimized thermal conditions compared to free amines.

  • Hydrolytic Stability: The workup must be controlled to hydrolyze the iminium intermediate without cleaving the acetamido protecting group.

This guide provides a self-validating, scalable methodology suitable for both bench-scale discovery and process development.

Mechanistic Principles

The reaction proceeds via the in situ generation of the Vilsmeier Reagent (chloroiminium ion), a weak but highly selective electrophile.

Reaction Pathway[1]
  • Activation:

    
     activates DMF, forming the electrophilic Vilsmeier reagent.
    
  • Electrophilic Aromatic Substitution (EAS): The thiazole ring, activated by the nitrogen lone pair (moderated by the acetyl group), attacks the electrophile at the C5 position.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to release the aldehyde.

Mechanistic Visualization

The following diagram illustrates the molecular transformation and intermediate states.

VilsmeierMechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagents->VH_Reagent 0°C, Exothermic Intermediate C5-Iminium Salt (Intermediate) VH_Reagent->Intermediate + Substrate, 80°C Electrophilic Attack Substrate 2-Acetamidothiazole Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 2-Acetamido-5- thiazolecarbaldehyde Hydrolysis->Product pH Control

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on the thiazole scaffold.

Experimental Protocol

Materials & Equipment
  • Reagents: 2-Acetamidothiazole (>98%), Phosphoryl chloride (

    
    , 99%), Anhydrous 
    
    
    
    -Dimethylformamide (DMF), Sodium Acetate (NaOAc).
  • Solvent: Dichloromethane (DCM) for extraction.[1]

  • Equipment: 3-neck round-bottom flask (RBF), reflux condenser, dropping funnel, nitrogen inlet, internal temperature probe.

Stoichiometry Table
ComponentRoleEquivalents (eq)Notes
2-Acetamidothiazole Substrate1.0Dried in vacuo prior to use.

Reagent3.0 - 5.0Excess ensures complete conversion.
DMF Solvent/Reagent10.0 - 12.0Acts as solvent and reactant.
NaOAc (aq) Quench BufferExcessBuffers pH to ~5-6 to prevent deacetylation.
Step-by-Step Methodology
Phase 1: Formation of Vilsmeier Reagent (Critical Safety Step)
  • Charge anhydrous DMF (10.0 eq) into a flame-dried 3-neck RBF under

    
     atmosphere.
    
  • Cool the system to 0°C using an ice/salt bath.

  • Add

    
     (3.0 eq) dropwise via the addition funnel over 30 minutes.
    
    • Caution: The reaction is highly exothermic. Maintain internal temperature

      
      .
      
    • Checkpoint: The solution should turn pale yellow/orange. A white precipitate (Vilsmeier salt) may form; this is normal.

  • Stir at

    
     for 30 minutes to ensure complete reagent formation.
    
Phase 2: Substrate Addition & Reaction
  • Dissolve 2-acetamidothiazole (1.0 eq) in a minimal amount of DMF (or add as a solid in portions if solubility allows).

  • Add the substrate to the Vilsmeier reagent at 0°C .

  • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Heat the reaction mixture to 70–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[2][3][4] The starting material spot (

      
      ) should disappear, and a new non-polar spot (
      
      
      
      ) should appear.
Phase 3: Controlled Hydrolysis & Workup
  • Cool the reaction mixture to RT, then to

    
    .
    
  • Pour the reaction mixture slowly onto crushed ice (~500g per mole substrate) with vigorous stirring.

  • Buffering (Crucial): Slowly add saturated aqueous Sodium Acetate (NaOAc) until pH reaches 5–6.

    • Note: Avoid strong bases (NaOH) at this stage to prevent hydrolysis of the acetamide group to the free amine.

  • Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Precipitation usually occurs. Filter the solid.[5]

    • Alternative: If no precipitate, extract with DCM (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Process Workflow & Safety

The following diagram outlines the operational workflow, highlighting critical control points (CCPs) for safety and quality.

Workflow Setup Setup: Flame-dry Glassware N2 Atmosphere ReagentPrep Reagent Prep: DMF + POCl3 @ 0°C (Exothermic CCP) Setup->ReagentPrep Addition Substrate Addition: Add 2-Acetamidothiazole Warm to RT ReagentPrep->Addition Reaction Reaction: Heat to 80°C for 4-6h Monitor via TLC Addition->Reaction Quench Quench: Pour onto Ice Buffer with NaOAc (pH 5-6) Reaction->Quench Isolation Isolation: Filtration or DCM Extraction Recrystallization (EtOH) Quench->Isolation

Figure 2: Operational workflow for the synthesis of 2-acetamido-5-thiazolecarbaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents.Ensure DMF is anhydrous (<0.05% water). Use fresh

.
Deacetylation Workup pH too high (>9) or too acidic (<2) for prolonged periods.Use NaOAc for buffering instead of NaOH. Minimize contact time in acidic aqueous phase.
Incomplete Conversion Reaction temperature too low.Thiazoles are deactivated; ensure temperature reaches 75–80°C.
N-Formylation Rare, but possible if temp is uncontrolled.Stick to C5-selective conditions (thermodynamic control at 80°C).

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819–6832.

  • BenchChem. (2025).[6][7] "Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation." BenchChem Protocols.

  • Liu, W., et al. (2012).[8] "Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5-carboxamide Derivatives." Medicinal Chemistry, 8(4), 587-594.[8][9]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."

Sources

Application & Protocol Guide: Schiff Base Condensation Using N-(5-Formylthiazol-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Thiazole-Based Schiff Bases

The thiazole ring is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged structure" in drug design.[1][2][3] When a thiazole aldehyde is condensed with a primary amine, it forms a Schiff base (or imine), a class of compounds renowned for their synthetic versatility and broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The azomethine group (-C=N-) in the Schiff base is crucial for its biological activity, often forming hydrogen bonds with the active sites of enzymes and interfering with cellular processes.[5]

This guide focuses on N-(5-Formylthiazol-2-YL)acetamide , a highly valuable and functionalized building block. The presence of the formyl (-CHO) group at the 5-position provides a reactive site for Schiff base formation, while the acetamide group at the 2-position can modulate the electronic properties and solubility of the final molecule, and provides an additional site for hydrogen bonding interactions. This makes it an excellent starting material for generating diverse libraries of novel chemical entities for drug discovery and materials science.

Principle of Reaction: The Mechanism of Schiff Base Formation

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction between a carbonyl compound (here, N-(5-Formylthiazol-2-YL)acetamide) and a primary amine.[7][8] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of the amine's nitrogen atom.

The key steps are:

  • Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Formation of a Carbinolamine Intermediate: This attack forms an unstable tetrahedral intermediate called a carbinolamine.[7][8]

  • Acid-Catalyzed Dehydration: The carbinolamine is then protonated on its hydroxyl group by the acid catalyst, turning it into a good leaving group (water).

  • Elimination of Water: The lone pair on the nitrogen atom helps to expel the water molecule, forming a protonated imine (iminium ion).

  • Deprotonation: A base (such as another amine molecule or the solvent) removes the proton from the nitrogen, yielding the final, neutral Schiff base and regenerating the acid catalyst.[9]

The reaction is reversible, and the removal of water (e.g., by using a Dean-Stark apparatus or molecular sieves) is often employed to drive the equilibrium towards the product.[7]

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Core Protocol: Synthesis of a Thiazole-Based Schiff Base

This protocol provides a general method for the condensation of N-(5-Formylthiazol-2-YL)acetamide with a primary amine. The reaction conditions may require optimization depending on the specific amine used (e.g., aliphatic vs. aromatic, electron-donating vs. electron-withdrawing groups).

Materials and Reagents:

  • N-(5-Formylthiazol-2-YL)acetamide

  • Primary amine of choice (e.g., aniline, benzylamine, etc.)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (Catalyst)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(5-Formylthiazol-2-YL)acetamide (1.0 equivalent) in absolute ethanol (approx. 10-15 mL per mmol of aldehyde).

    • Rationale: Ethanol is a common solvent as it effectively dissolves the reactants and the intermediate carbinolamine, facilitating the reaction.

  • Amine Addition: To the stirring solution, add the primary amine (1.0 - 1.1 equivalents).

    • Rationale: A slight excess of the amine can help drive the reaction forward, though a 1:1 stoichiometry is often sufficient.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Rationale: A catalytic amount of a weak acid like acetic acid is optimal. It accelerates the dehydration step without significantly protonating the primary amine reactant, which would render it non-nucleophilic.[10]

  • Reaction: Heat the mixture to reflux (typically around 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Monitoring: A new spot corresponding to the more nonpolar Schiff base product should appear, and the aldehyde starting material spot should diminish. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexane.

    • Reaction Time: Reaction times can vary from 2 to 12 hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid catalyst, followed by a wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Schiff base.

Protocol Validation & Product Characterization

Confirmation of the newly synthesized Schiff base is crucial. The following techniques are standard for structural elucidation.

Technique Key Spectroscopic Signature for Schiff Base Formation
¹H NMR Disappearance of the aldehyde proton signal (singlet, typically δ 9-10 ppm). Appearance of the azomethine proton (-CH=N-) signal (singlet, typically δ 8-9 ppm).[3][11]
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (δ 185-200 ppm). Appearance of the imine carbon signal (δ 150-165 ppm).
FT-IR Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹). Appearance of the C=N (imine) stretching band (typically 1600-1650 cm⁻¹).[12]
Mass Spec (MS) The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the desired Schiff base product.[2]

Scope and Applications

The protocol described is versatile and can be applied to a wide range of primary amines to generate a library of derivatives. Thiazole-containing Schiff bases are of significant interest due to their diverse pharmacological potential.

Application Area Rationale and Supporting Evidence
Antibacterial Agents The imine linkage and the thiazole core are known pharmacophores for antimicrobial activity.[1][5] Thiazolyl Schiff bases have shown potent activity against both Gram-positive and Gram-negative bacteria, potentially by inhibiting essential enzymes like DNA gyrase.[4][13]
Anticancer Agents Many thiazole derivatives exhibit antiproliferative properties.[5] Schiff bases can act as ligands to form metal complexes that show enhanced cytotoxic activity and can interact with DNA.[6]
Antioxidant Agents The heterocyclic nature of the thiazole ring allows it to act as an electron donor, enabling it to scavenge free radicals. This property is valuable for combating oxidative stress-related diseases.[5][13]
Enzyme Inhibitors The acetamide and imine functionalities can form key hydrogen bonding and hydrophobic interactions within the active sites of enzymes, such as urease or various kinases.[14][15]

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// Edges A -> B[label="Combine"]; B -> C [label="Heat"]; C -> D [label="Cool & Concentrate"]; D -> E [label="Crude Product"]; E -> F [label="Purified Product"]; F -> G [label="Structure Confirmed"]; }

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive (deactivated) amine. 2. Insufficient heating. 3. No or too much acid catalyst.1. Use a fresh bottle of amine or purify it. 2. Ensure the reaction is at a proper reflux temperature. 3. Add 2-3 drops of glacial acetic acid. Excess acid protonates the amine, making it non-nucleophilic.[10]
Multiple Spots on TLC 1. Incomplete reaction. 2. Product degradation (hydrolysis). 3. Side reactions.1. Increase reaction time or add a slight excess of the amine. 2. Ensure anhydrous conditions during work-up. Avoid exposure to strong acids/bases. 3. Re-purify the product carefully using column chromatography.
Difficulty in Purification 1. Product and starting material have similar polarity. 2. Product is an oil.1. Try a different solvent system for chromatography with lower polarity differences (e.g., Dichloromethane/Methanol). 2. Attempt to form a salt (e.g., with HCl) which may crystallize, or use chromatography.
Product Hydrolyzes Back The imine bond is susceptible to hydrolysis.Store the final product in a desiccator under an inert atmosphere. Use anhydrous solvents for any further reactions.

References

  • Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. (2018). MDPI. [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]

  • SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). PMC. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). Al-Mustansiriyah Journal of Science. [Link]

  • SYNTHESIS, DOCKING STUDIES AND ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF THIAZOLE SCHIFF BASE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Mechanistic explanation of the formation of Schiff base. ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel Schiff Bases Derived from 4-Phenyl-2-aminothiazole and their Mn(. SciSpace. [Link]

  • Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. (2023). World Journal of Advanced Research and Reviews. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. (2017). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis, Characterization, Thermal and Microbiological evaluation of Thiazole Schiff Base Complexes of Co (II), Ni (II), Cu. Journal of Chemical and Pharmaceutical Research. [Link]

  • New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. (2020). PeerJ. [Link]

  • N-(Thiazol-2-yl)acetamide. PMC. [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). MDPI. [Link]

  • Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. IOSR Journal. [Link]

  • Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. [Link]

  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(5-Formylthiazol-2-YL)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Heterocyclic Synthesis for Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1][2] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] Specifically, N-(5-Formylthiazol-2-YL)acetamide and its analogues are valuable intermediates, serving as precursors for more complex molecules like Schiff bases and other heterocyclic systems with potential therapeutic applications.[6]

Traditionally, the synthesis of these compounds, particularly the formylation step, involves lengthy reaction times and often harsh conditions. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field by offering a green, efficient, and rapid alternative.[7][8] Microwave irradiation provides uniform, instantaneous heating, which dramatically accelerates reaction rates, often leading to higher yields, improved product purity, and a significant reduction in solvent usage compared to conventional heating methods.[3][9]

This guide provides a detailed protocol for the two-step synthesis of N-(5-Formylthiazol-2-YL)acetamide, beginning with the acylation of 2-aminothiazole, followed by a microwave-promoted Vilsmeier-Haack formylation. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.

Reaction Mechanism: A Two-Step Pathway

The synthesis proceeds through two distinct and well-established chemical transformations: N-acetylation followed by electrophilic aromatic substitution.

  • Step 1: N-Acetylation of 2-Aminothiazole: The initial step involves the nucleophilic attack of the primary amine on 2-aminothiazole onto an acetylating agent, such as acetyl chloride or acetic anhydride. This is a standard amide bond formation reaction that protects the amino group and provides the acetamide moiety. The resulting product is N-(thiazol-2-yl)acetamide.[10][11]

  • Step 2: Vilsmeier-Haack Formylation: This is the critical step where the formyl group (-CHO) is introduced onto the thiazole ring. The reaction mechanism involves:

    • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12][13][14]

    • Electrophilic Attack: The N-acetyl group is an electron-donating group, which activates the thiazole ring towards electrophilic substitution. It directs the incoming electrophile (the Vilsmeier reagent) to the electron-rich C5 position of the thiazole ring.[14][15]

    • Hydrolysis: The resulting iminium salt intermediate is unstable and is readily hydrolyzed during aqueous work-up to yield the final aldehyde product, N-(5-Formylthiazol-2-YL)acetamide.[12][16]

The overall reaction pathway is illustrated below.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Aminothiazole C N-(thiazol-2-yl)acetamide (Intermediate) A->C Nucleophilic Acyl Substitution B Acetylating Agent (e.g., Acetic Anhydride) D DMF + POCl3 F N-(5-Formylthiazol-2-YL)acetamide (Final Product) C->F Electrophilic Attack at C5 E Vilsmeier Reagent (Chloroiminium ion) D->E Reagent Formation E->F Formylation G Aqueous Work-up G->F Hydrolysis

Caption: Overall two-step reaction mechanism.

Experimental Protocols

Part A: Synthesis of N-(thiazol-2-yl)acetamide (Intermediate)

This protocol describes the synthesis of the precursor required for the microwave-assisted formylation.

Materials and Equipment:

  • 2-Aminothiazole (97% or higher)

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (as a base, if using acetyl chloride)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Protocol:

  • In a 250 mL round-bottom flask, dissolve 2-aminothiazole (e.g., 0.1 mol, 10.0 g) in 100 mL of dry acetone.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (0.11 mol, 11.2 g, 10.4 mL) dropwise to the cooled solution. Causality Note: Slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 300 mL of ice-cold water with vigorous stirring.

  • A solid precipitate of N-(thiazol-2-yl)acetamide will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 50 mL) to remove any unreacted starting material and impurities.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white to off-white solid.[11]

Part B: Microwave-Assisted Synthesis of N-(5-Formylthiazol-2-YL)acetamide

This protocol details the core microwave-promoted Vilsmeier-Haack formylation.

Materials and Equipment:

  • N-(thiazol-2-yl)acetamide (synthesized in Part A)

  • Phosphorus oxychloride (POCl₃, reagent grade)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dedicated microwave synthesizer with sealed vessel capability (with temperature and pressure sensors)

  • Microwave reaction vial (10-20 mL) with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reagent Preparation (Vilsmeier Reagent): In a fume hood, prepare the Vilsmeier reagent. To a flask cooled in an ice bath, add anhydrous DMF (e.g., 5 equivalents). Slowly add POCl₃ (e.g., 2 equivalents) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes. Safety Precaution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction Setup: Place N-(thiazol-2-yl)acetamide (e.g., 1 mmol, 142 mg) into a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add the pre-formed Vilsmeier reagent to the vial containing the acetamide.

  • Seal the vial securely according to the microwave synthesizer's instructions.

  • Microwave Irradiation: Place the vial inside the microwave cavity. Set the reaction parameters as follows (these may require optimization):

    • Temperature: 80-100 °C (use dynamic temperature control)

    • Power: 100-200 W (use dynamic power control)

    • Hold Time: 5-15 minutes[2][17]

    • Pressure: Monitor, should not exceed vessel limits (typically < 250 psi)

    • Stirring: High

  • Work-up and Extraction: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully uncap the vial in a fume hood.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and quench the reaction. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure N-(5-Formylthiazol-2-YL)acetamide.[18]

Caption: Experimental workflow for microwave-assisted formylation.

Data, Results, and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the acetyl methyl protons (~2.2 ppm), the thiazole proton (~8.5 ppm), the aldehyde proton (~9.9 ppm), and the amide NH proton (a broad singlet, ~12.3 ppm).[19]

  • ¹³C NMR: Expect signals for the methyl carbon, the amide carbonyl, the thiazole ring carbons, and the aldehyde carbonyl carbon.

  • FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and aldehyde), and C-H stretching (aromatic and aldehyde).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₆H₆N₂O₂S, MW: 170.19) should be observed.[18][20]

Table 1: Comparison of Conventional vs. Microwave Synthesis

ParameterConventional HeatingMicrowave IrradiationAdvantage of MAOS
Reaction Time 8 - 12 hours[2]5 - 15 minutes[2][17]>95% Reduction
Typical Yield 50 - 65%80 - 95%Higher Efficiency
Energy Input Continuous, highFocused, efficientGreen Chemistry
Purity Profile Often requires extensive purificationGenerally cleaner reaction profileSimplified Work-up

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive Vilsmeier reagent (due to moisture).- Insufficient microwave power/temperature.- Poor quality starting material.- Use anhydrous DMF and fresh POCl₃.- Increase reaction temperature in 5-10°C increments or increase hold time.- Confirm purity of N-(thiazol-2-yl)acetamide via melting point or NMR.
Incomplete Reaction - Reaction time is too short.- Insufficient amount of Vilsmeier reagent.- Increase the microwave hold time in 2-5 minute increments.- Increase the molar equivalents of the Vilsmeier reagent (e.g., from 2 to 2.5 eq of POCl₃).
Formation of Dark/Tarry Byproducts - Reaction temperature is too high, causing decomposition.- Extended reaction time.- Reduce the reaction temperature by 10-20°C.- Optimize for the shortest possible reaction time that gives a high yield.
Difficult Purification - Presence of unreacted starting material and byproducts.- Ensure complete neutralization during work-up.- Perform column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to separate closely related compounds.

Conclusion

The microwave-assisted Vilsmeier-Haack formylation of N-(thiazol-2-yl)acetamide is a highly efficient, rapid, and reproducible method for synthesizing N-(5-Formylthiazol-2-YL)acetamide derivatives. This protocol significantly reduces reaction times from hours to minutes and improves yields compared to conventional methods, aligning with the principles of green chemistry. The resulting aldehyde is a versatile building block, poised for further elaboration in the development of novel therapeutic agents, making this microwave-assisted protocol a valuable tool for researchers in synthetic chemistry and drug discovery.

References

  • Title: Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Microwave Assisted Synthesis of 2-Aminothiazole Derivatives Source: I. J. of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles Source: ResearchGate (Request PDF) URL: [Link]

  • Title: MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES Source: Journal of University of Shanghai for Science and Technology URL: [Link]

  • Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: J&K Scientific LLC URL: [Link]

  • Title: N-(5-formylthiazol-2-yl)acetamide (C6H6N2O2S) Source: PubChemLite URL: [Link]

  • Title: Vilsmeier-Haack Transformations under Non Classical Conditions Source: International Journal of Recent Technology and Engineering URL: [Link]

  • Title: Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents Source: ResearchGate URL: [Link]

  • Title: Vilsmeier Reagent for Formylation in Solvent-Free Conditions using Microwaves Source: Semantic Scholar URL: [Link]

  • Title: N-(Thiazol-2-yl)acetamide Source: Acta Crystallographica Section E (via PMC) URL: [Link]

  • Title: Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline Source: SciSpace URL: [Link]

  • Title: Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides Source: MDPI URL: [Link]

  • Title: Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI URL: [Link]

  • Title: A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives Source: Molecules (via PMC) URL: [Link]

  • Title: Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives Source: International Journal of ChemTech Research URL: [Link]

  • Title: Acetamide Source: NIST WebBook URL: [Link]

  • Title: Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation Source: ResearchGate URL: [Link]

  • Title: N-(Thiazol-2-yl)acetamide Source: ResearchGate URL: [Link]

  • Title: Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review Source: Archives of Pharmacy Practice URL: [Link]a-brief-review.pdf)

Sources

using N-(5-Formylthiazol-2-YL)acetamide as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

N-(5-Formylthiazol-2-yl)acetamide (also known as 2-acetamido-5-thiazolecarboxaldehyde) represents a "privileged structure" in medicinal chemistry. It combines a biologically active thiazole core with two distinct functional handles:[1][2]

  • C2-Acetamido Group: A hydrogen-bond donor/acceptor motif that mimics peptide bonds and frequently interacts with the hinge region of kinase enzymes (e.g., Src, Abl).

  • C5-Formyl Group: A highly reactive electrophilic handle allowing for divergent synthesis of libraries via condensation, reduction, or olefination reactions.

This Application Note provides validated protocols for transforming this scaffold into bioactive libraries, specifically targeting kinase inhibition (oncology) and antimicrobial applications.

Chemical Properties & Handling

PropertySpecification
CAS Number 100529-68-2 (Generic generic reference)
Molecular Formula

Molecular Weight 170.19 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in water.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehyde is oxidation-sensitive.

Synthetic Workflows (Divergent Library Generation)

The utility of this scaffold lies in the reactivity of the C5-aldehyde. Below is the decision matrix for synthetic transformations.

Visual Workflow: Divergent Synthesis Strategy

SyntheticWorkflow Scaffold N-(5-Formylthiazol-2-yl) acetamide Schiff Schiff Base Formation (Imine) Scaffold->Schiff + R-NH2 / H+ RedAmin Reductive Amination (Sec. Amine) Scaffold->RedAmin + R-NH2 / NaBH(OAc)3 Knoevenagel Knoevenagel Condensation (Conjugated Alkene) Scaffold->Knoevenagel + Active Methylene / Base Prod_AntiMicrobial Antimicrobial Library (Hydrazones/Imines) Schiff->Prod_AntiMicrobial Prod_Kinase Kinase Inhibitor Library (Stable Amines) RedAmin->Prod_Kinase Prod_Intercalator DNA Intercalators (Chalcone analogs) Knoevenagel->Prod_Intercalator

Caption: Divergent synthesis pathways originating from the C5-formyl handle.

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Base/Hydrazone Libraries (Antimicrobial Focus)

Target: Rapid generation of hydrazones or imines for antimicrobial screening (e.g., anti-tubercular, antifungal).

Reagents:

  • Scaffold: N-(5-Formylthiazol-2-yl)acetamide (1.0 eq)

  • Amine/Hydrazide partner (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)[3]

  • Catalyst: Glacial Acetic Acid (AcOH)[4]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of N-(5-Formylthiazol-2-yl)acetamide in 10 mL of absolute ethanol. Note: If solubility is poor, add minimal DMF (0.5 mL) or heat to 50°C.

  • Addition: Add 1.1 mmol of the corresponding aromatic amine or hydrazide.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 78°C for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot (

    
    ) should disappear.
    
  • Work-up: Cool the reaction mixture to room temperature (RT). The product often precipitates as a solid.

    • If solid forms: Filter under vacuum, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • If no precipitate: Pour mixture into crushed ice (50 g) and stir for 15 mins to induce precipitation.

  • Purification: Recrystallize from hot ethanol or EtOH/DMF mixture.

Validation Criteria:

  • IR: Appearance of

    
     stretch (1600–1620 cm⁻¹). Disappearance of aldehyde 
    
    
    
    stretch (1660–1680 cm⁻¹).
  • ¹H NMR: Appearance of azomethine proton (

    
    ) singlet at 
    
    
    
    8.2–8.8 ppm.
Protocol B: Knoevenagel Condensation (Anticancer/Antioxidant Focus)

Target: Synthesis of conjugated systems (thiazolyl-chalcones or acrylonitriles) to target Michael acceptors in cysteine-rich proteins.

Reagents:

  • Scaffold (1.0 eq)

  • Active Methylene Compound (e.g., Malononitrile, Thiazolidine-2,4-dione) (1.0 eq)

  • Base: Piperidine (Catalytic, 0.1 eq)

  • Solvent: Ethanol or Toluene

Step-by-Step Procedure:

  • Setup: Mix 1.0 mmol scaffold and 1.0 mmol active methylene compound in 15 mL Ethanol.

  • Activation: Add 0.1 mmol Piperidine.

  • Reaction: Reflux for 4–8 hours.

  • Isolation: Cool to RT. Acidify slightly with dilute HCl (if using thiazolidinedione) to precipitate the product. Filter and wash with water.

Medicinal Chemistry Rationale (SAR)

The N-(5-Formylthiazol-2-yl)acetamide scaffold is designed to exploit specific binding pockets in protein kinases, particularly the Src and Abl families.

Visual Mechanism: Pharmacophore Interactions

Pharmacophore Acetamide_NH Acetamide NH (H-Bond Donor) Hinge_Backbone Hinge Region Backbone (Glu/Leu) Acetamide_NH->Hinge_Backbone H-Bond Acetamide_CO Acetamide C=O (H-Bond Acceptor) Thiazole_N Thiazole N (H-Bond Acceptor) Thiazole_N->Hinge_Backbone H-Bond C5_Substituent C5-Extension (Hydrophobic/Specificity) Met_Gatekeeper Gatekeeper Residue (Met/Thr) C5_Substituent->Met_Gatekeeper Van der Waals / Steric Fit

Caption: Predicted binding mode of 2-acetamidothiazole derivatives in the ATP-binding pocket of Tyrosine Kinases.

Key SAR Points:

  • The "Hinge Binder": The 2-acetamido group often functions similarly to the aminothiazole core in Dasatinib . The amide nitrogen serves as a donor, while the thiazole nitrogen serves as an acceptor.

  • The "Specificity Vector": The C5 position (derived from the formyl group) points towards the solvent front or the gatekeeper residue, depending on the specific kinase. Bulky hydrophobic groups added here (via reductive amination) can improve selectivity.

  • Solubility: The acetamide group lowers LogP compared to a phenyl ring, improving water solubility, but the planarity of the system can lead to poor solubility if the C5 substituent is too rigid.

Case Studies & Biological Activity

The following data summarizes the potential of derivatives synthesized from this scaffold, based on literature precedents for 2-acetamido-5-substituted thiazoles.

Therapeutic AreaDerivative TypeTarget / OrganismActivity Range (IC50 / MIC)Mechanism
Oncology Thiazole-ChalconesMCF-7 (Breast Cancer)2.3 – 20 µMApoptosis induction; Tubulin polymerization inhibition [1, 2].
Antimicrobial HydrazonesStaphylococcus aureus (MRSA)0.7 – 4.0 µg/mLInhibition of DNA Gyrase B; Cell wall synthesis disruption [3, 4].
Antifungal ThiosemicarbazonesCandida albicans0.12 – 1.0 µg/mLErgosterol synthesis inhibition (CYP51) [2].
Kinase Inhib. 5-Aryl-thiazolesSrc / Abl Kinase< 100 nMATP-competitive inhibition [1].

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Schiff Base Incomplete water removal.Use molecular sieves (3Å) or a Dean-Stark trap if using Toluene.
Starting Material Remains Low reactivity of amine.Switch solvent to Glacial Acetic Acid (as solvent) or use microwave irradiation (120°C, 10 min).
Product is Oily/Sticky Impurities or solvent trapping.Triturate with cold diethyl ether or hexane. Sonicate to induce crystallization.
Aldehyde Oxidation Storage issue.The formyl group can oxidize to carboxylic acid. Check IR for broad OH stretch (2500-3300). Purify scaffold via column chromatography before use.

References

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some Novel Thiazole Derivatives as Potential Anticancer Agents." Molecules, 20(1), 1357-1376.

  • Cankılıç, H., et al. (2020).[5][3] "Synthesis and antimicrobial evaluation of new thiazole-acetamide derivatives." Journal of Heterocyclic Chemistry.

  • Lozynski, M., et al. (2022). "Thiazole Ring—A Biologically Active Scaffold."[2] International Journal of Molecular Sciences, 23(3).

  • BenchChem Application Data. "Biological Activities of 2-Aminothiazole Derivatives."

  • Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-thiazolylhydrazones as antimicrobial agents." European Journal of Medicinal Chemistry.

Sources

scale-up synthesis of 2-Acetamido-5-thiazolecarboxaldehyde for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 2-Acetamido-5-thiazolecarboxaldehyde (CAS: 100529-68-2) is a critical intermediate step in the production of various pharmaceutical agents, including kinase inhibitors and anti-infectives. While laboratory-scale methods often utilize cryogenic lithiation or multi-step oxidation, these are economically viable only for gram-scale discovery.

For industrial scale-up (>1 kg to pilot scale), the Vilsmeier-Haack formylation of 2-acetamidothiazole is the superior route due to raw material availability, cost-efficiency, and the avoidance of cryogenic conditions. However, this route introduces significant thermal hazards associated with the Vilsmeier reagent (chloromethyliminium salt).

This application note details a robust, safety-validated protocol for the 1 kg scale synthesis, emphasizing thermal process safety, impurity control, and efficient isolation.

Route Comparison
FeatureRoute A: Vilsmeier-Haack (Recommended)Route B: Lithiation (n-BuLi/DMF)Route C: Oxidation of Alcohol
Reagents POCl₃, DMFn-BuLi, DMF, THFMnO₂ or Swern reagents
Temperature 0°C to 80°C-78°C (Cryogenic)Variable
Scalability High (Standard reactors)Low (Heat transfer limits)Medium (Solid waste issues)
Cost LowHigh (Lithium reagents)Medium
Safety Thermal runaway risk (manageable)Pyrophoric reagentsSolvent handling

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via the electrophilic aromatic substitution of the electron-rich thiazole ring at the C-5 position. The acetamido group at C-2 provides necessary directing effects and protection against side reactions (e.g., amidine formation) that would occur with a free amine.

VilsmeierMechanism Start 2-Acetamidothiazole Inter Iminium Intermediate (Thermally Unstable) Start->Inter Electrophilic Subst. (60-80°C) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Formation Hydrolysis Hydrolysis (NaOAc/H2O) Inter->Hydrolysis Quench Product 2-Acetamido-5- thiazolecarboxaldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Vilsmeier-Haack reaction pathway highlighting the critical intermediate.

Safety Assessment (Process Safety)

Critical Hazard: The Vilsmeier adduct (DMF-POCl₃ complex) is thermally unstable.

  • Onset Temperature: Decomposition can begin >50°C if not stabilized by the substrate.

  • Quench Hazard: Hydrolysis of the reaction mixture is highly exothermic.

  • Control Strategy:

    • Dosing: Control POCl₃ addition rate to maintain T < 10°C.

    • Quench: Reverse quench (add reaction mixture to water/buffer) is preferred to control heat evolution, though direct quench with strong cooling is acceptable at this scale if carefully monitored.

    • Ventilation: Scrubbers required for HCl gas evolution.

Detailed Protocol: 1 kg Scale-Up

Materials & Equipment[1][3][4]
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirrer (high torque), reflux condenser, and internal temperature probe.

  • Scrubber: Caustic scrubber (NaOH) connected to the vent line.

  • Reagents:

    • 2-Acetamidothiazole (1.0 kg, 7.03 mol)

    • Phosphorus Oxychloride (POCl₃) (3.23 kg, 21.1 mol, 3.0 eq)

    • N,N-Dimethylformamide (DMF) (5.0 L, ~9 vol) - Acts as solvent and reagent

    • Sodium Acetate (sat. aq. solution) or Water for quenching.[1][2]

Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation & Addition[3]
  • Charge DMF: Load 4.0 L of anhydrous DMF into the reactor. Cool the jacket to 0°C. Ensure internal temperature reaches <5°C.

  • POCl₃ Addition: Charge POCl₃ (3.23 kg) into a pressure-equalizing addition funnel.

  • Dosing: Add POCl₃ dropwise to the DMF over 90–120 minutes.

    • Critical Parameter: Maintain internal temperature < 10°C .[4][5][6] The reaction is exothermic.

    • Observation: The solution will turn pale yellow/orange and may thicken.

  • Hold: Stir at 0–5°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Reaction
  • Substrate Charge: Add 2-Acetamidothiazole (1.0 kg) solid in portions (or dissolved in remaining 1 L DMF) over 30 minutes.

    • Note: Solid addition is preferred to minimize volume, provided the slurry stirs well.

  • Heating: Slowly ramp the temperature to 80°C over 1 hour.

    • Caution: Monitor for delayed exotherm around 40–50°C.

  • Reaction: Stir at 80°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Water/MeCN gradient). Target: <2% starting material.

Phase 3: Quench & Hydrolysis
  • Cooling: Cool the reaction mixture to 20°C.

  • Quench Preparation: In a separate 20 L vessel, prepare 10 L of ice-water (or saturated NaOAc solution for buffered pH).

  • Transfer: Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.

    • Exotherm: Maintain quench mass < 30°C. Add ice as needed.

  • Hydrolysis: Stir the resulting suspension at 20–25°C for 2 hours. The iminium intermediate hydrolyzes to the aldehyde, and the product precipitates.

Phase 4: Isolation & Purification
  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Washing: Wash the cake with Water (3 x 2 L) to remove residual acid and DMF.

    • pH Check: Final wash should be neutral (pH 6–7).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (If Purity < 98%): Recrystallize from Ethanol/Water or THF/Hexane.

    • Standard Yield: 65–75% (approx. 0.8–0.9 kg).

    • Appearance: Pale yellow to tan solid.

Process Control & Data Visualization

Experimental Workflow

ProcessFlow Start Start: DMF Charge (Cool to 0°C) Dosing Dose POCl3 (T < 10°C, 2 hrs) Start->Dosing Addition Add 2-Acetamidothiazole (Solid Charge) Dosing->Addition Reaction Heat to 80°C (4-6 Hours) Addition->Reaction Quench Reverse Quench into Ice/Water (Exothermic!) Reaction->Quench IPC: <2% SM Isolate Filtration & Washing (pH Neutral) Quench->Isolate Final Dry Product (Vacuum, 50°C) Isolate->Final

Figure 2: Industrial workflow for the Vilsmeier-Haack synthesis of 2-Acetamido-5-thiazolecarboxaldehyde.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Dark/Black Reaction Mixture Thermal decomposition due to rapid heating or local hot spots.Ensure efficient stirring; ramp temperature slowly (10°C/15 min).
Low Yield (<50%) Incomplete hydrolysis of the iminium salt.Extend stirring time after quenching; ensure pH is not too acidic (use NaOAc).
Product is Sticky/Oil Residual DMF or impurities.Repulp filter cake in water; recrystallize from EtOH/Water.
High Pressure in Reactor HCl gas evolution blocked.Check scrubber lines; ensure nitrogen sweep is active.

Analytical Specifications

For pharmaceutical intermediate qualification, the isolated product should meet the following criteria:

  • Appearance: Off-white to pale yellow powder.

  • Purity (HPLC): > 98.0% (a/a).[1][6]

  • Melting Point: 220–225°C (Decomposes).

  • Identity: 1H NMR (DMSO-d6): δ 12.5 (br s, NH), 9.8 (s, CHO), 8.3 (s, Thiazole-H), 2.2 (s, CH3).

References

  • Methodology for Thiazole Synthesis

    • Title: A new facile synthesis of 2-aminothiazole-5-carboxylates.[2][6][7][8]

    • Source: Tetrahedron Letters, 2001.[2]

    • Link:[Link]

  • Vilsmeier-Haack Safety & Scale-up

    • Title: Thermal Hazards of the Vilsmeier-Haack Reaction.[5]

    • Source: Mettler Toledo Application Note / Organic Process Research & Development.
    • Link:[Link]

  • Industrial Application (Patent)
  • General Vilsmeier Protocols

    • Title: Vilsmeier-Haack Reaction Mechanism and Protocols.[3][9]

    • Source: Organic Chemistry Portal.[9]

    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of N-(5-Formylthiazol-2-YL)acetamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-Formylthiazol-2-YL)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction: Understanding the Chemistry

N-(5-Formylthiazol-2-YL)acetamide is a molecule of interest due to the prevalence of the 2-aminothiazole scaffold in medicinally active compounds.[1][2][3] Its structure incorporates three key functional groups that can be influenced by acidic environments: the thiazole ring, an acetamide linkage, and a formyl (aldehyde) group. The stability of this compound is paramount for its reliable use in research and development, as degradation can lead to inconsistent experimental results and the formation of unknown impurities.

This guide will delve into the potential degradation pathways, provide protocols for stability assessment, and offer solutions to common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of N-(5-Formylthiazol-2-YL)acetamide in acidic solutions?

A1: The primary stability concerns for N-(5-Formylthiazol-2-YL)acetamide in acidic media revolve around the hydrolysis of the acetamide group and potential reactions involving the formyl group. While the thiazole ring itself is generally stable, extreme acidic conditions could potentially lead to its cleavage.[1]

  • Hydrolysis of the Acetamide Linkage: The amide bond in the acetamido group is susceptible to acid-catalyzed hydrolysis. This reaction would cleave the bond, resulting in the formation of 2-amino-5-formylthiazole and acetic acid. This is a common degradation pathway for amide-containing compounds in acidic environments.[4]

  • Reactions of the Formyl Group: The aldehyde (formyl) group is reactive and can undergo various acid-catalyzed reactions. These may include acetal formation if alcohols are present as solvents or co-solvents, or potential polymerization/condensation reactions under certain conditions.

  • Thiazole Ring Stability: Thiazole rings are generally considered aromatic and relatively stable.[5] However, prolonged exposure to harsh acidic conditions and elevated temperatures could potentially lead to ring-opening hydrolysis, although this is generally less likely than amide hydrolysis. Studies on related structures like 2-methyl-Δ2-thiazoline have shown stability in concentrated HCl but hydrolysis around pH 3.[6]

Q2: I am observing a rapid decrease in the parent compound peak and the appearance of multiple new peaks in my HPLC analysis after acid treatment. What could be happening?

A2: This observation strongly suggests degradation of your compound. The rapid decrease in the parent peak indicates instability under your specific acidic conditions. The appearance of multiple new peaks can be attributed to the formation of primary and secondary degradation products.

  • Primary Degradants: The most likely initial degradation product is 2-amino-5-formylthiazole resulting from the hydrolysis of the acetamide group.

  • Secondary Degradants: The initial degradation products can themselves be unstable and undergo further reactions, leading to a complex mixture of compounds. For example, the newly formed 2-amino-5-formylthiazole could potentially react further.

To troubleshoot this, it is advisable to start with milder acidic conditions (e.g., lower acid concentration, lower temperature) and analyze samples at multiple time points to identify the primary degradation products before they react further.[4]

Q3: What are the recommended storage conditions for N-(5-Formylthiazol-2-YL)acetamide, both as a solid and in solution?

A3: To ensure the long-term stability of N-(5-Formylthiazol-2-YL)acetamide:

  • Solid Form: Store the compound as a dry solid in a tightly sealed container at -20°C or below, protected from light and moisture.

  • Solutions: For solutions, especially for biological assays, dimethyl sulfoxide (DMSO) is a common solvent. Use high-purity, anhydrous DMSO to minimize water-related degradation. For long-term storage of stock solutions, prepare them in anhydrous DMSO at a high concentration and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[7] It is recommended to prepare fresh aqueous solutions for each experiment due to the potential for hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays in Acidic Media

Symptom: You are observing variable or lower-than-expected activity of N-(5-Formylthiazol-2-YL)acetamide in cell culture or enzymatic assays buffered at a low pH.

Possible Cause: The compound may be degrading in the acidic assay medium, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Buffer:

    • Prepare a solution of the compound in your assay buffer at the final working concentration.

    • Incubate the solution under the same conditions as your assay (time, temperature).

    • At various time points (e.g., 0, 1, 2, 4, and 24 hours), analyze the solution by HPLC to quantify the amount of remaining parent compound.

  • Modify Assay Protocol:

    • If degradation is observed, consider reducing the incubation time if possible.

    • Alternatively, prepare fresh dilutions of the compound immediately before adding them to the assay.

  • pH Adjustment:

    • If the assay allows, consider performing it at a more neutral pH where the compound is more stable.

Issue 2: Formation of an Unknown Precipitate in Acidic Solution

Symptom: Upon dissolving N-(5-Formylthiazol-2-YL)acetamide in an acidic buffer, a precipitate forms over time.

Possible Causes:

  • Formation of a Less Soluble Degradation Product: The degradation product, such as 2-amino-5-formylthiazole, may have lower solubility in the acidic medium compared to the parent compound.

  • Salt Formation: The protonated form of the compound or its degradation products might form a salt with low solubility in the chosen solvent system.

Troubleshooting & Optimization:

  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it using techniques like LC-MS or NMR to identify its structure.

  • Adjust Solvent Composition: Consider adding a co-solvent (e.g., acetonitrile, ethanol) to improve the solubility of both the parent compound and any potential degradation products.

  • Verify Solubility Limits: Experimentally determine the solubility of the compound in the specific acidic buffer to ensure you are working below its saturation point.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to investigating the stability of N-(5-Formylthiazol-2-YL)acetamide under acidic stress.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(5-Formylthiazol-2-YL)acetamide in acetonitrile or methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

3. HPLC Analysis:

  • Use a validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point.
  • Mobile Phase:
  • A: Water with 0.1% formic acid.
  • B: Acetonitrile with 0.1% formic acid.
  • Use a gradient elution to separate the parent compound from potential degradation products.
  • A diode array detector is recommended to monitor for new peaks and changes in the UV spectrum.

Data Interpretation:

  • Plot the percentage of the parent compound remaining against time to determine the degradation rate.

  • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Stress Condition Incubation Time (hours) Temperature Expected Degradation Products
0.1 M HCl0, 2, 4, 8, 2460°C2-amino-5-formylthiazole, Acetic Acid
Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis stock 1 mg/mL Stock Solution in ACN or MeOH acid Mix with 0.1 M HCl Incubate at 60°C stock->acid Stress Application sampling Sample at 0, 2, 4, 8, 24h acid->sampling Time Points neutralize Neutralize with 0.1 M NaOH sampling->neutralize Reaction Quench hplc Stability-Indicating HPLC-UV/DAD neutralize->hplc Injection Hydrolysis_Pathway reactant Reactant Structure intermediate Intermediate Structure reactant->intermediate H+, H2O products Product Structures intermediate->products Hydrolysis

Caption: Predicted acid-catalyzed hydrolysis pathway.

References

  • Vertex AI Search Result 1: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC.
  • Vertex AI Search Result 2: (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate.
  • Vertex AI Search Result 3: Thiazole - Wikipedia.
  • Vertex AI Search Result 4: N-(Thiazol-2-yl)acetamide - PMC.
  • Vertex AI Search Result 5: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
  • Vertex AI Search Result 13: degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions - Benchchem.
  • Vertex AI Search Result 14: Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide - Benchchem.
  • Vertex AI Search Result 17: Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1.
  • Vertex AI Search Result 18: N-[(1H-indol-5-yl)methyl]acetamide stability issues in solution - Benchchem.
  • Vertex AI Search Result 21: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Vertex AI Search Result 23: 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR.

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Validation & Comparative

1H NMR spectrum analysis of N-(5-Formylthiazol-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of N-(5-Formylthiazol-2-YL)acetamide: A Comparative Analysis

Introduction

N-(5-Formylthiazol-2-YL)acetamide is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. Accurate structural elucidation is paramount for its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for this purpose. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the ¹H NMR spectrum of this compound. We will dissect the expected spectral features, offer a robust experimental protocol for its acquisition, and compare the utility of ¹H NMR with alternative analytical techniques, providing researchers with the necessary insights for confident characterization.

Section 1: Predicted ¹H NMR Spectrum and Peak Assignments

The structure of N-(5-Formylthiazol-2-YL)acetamide contains four distinct types of protons, each with a characteristic chemical shift (δ) influenced by its local electronic environment. Based on established principles of NMR spectroscopy and data from related thiazole derivatives, we can predict the ¹H NMR spectrum with high confidence.[1][2] The analysis is typically performed in a deuterated solvent such as Dimethyl Sulfoxide (DMSO-d₆) or Chloroform (CDCl₃), which can influence the chemical shift of exchangeable protons like the amide N-H. For this guide, we will reference shifts typically observed in DMSO-d₆.

The four key signals are:

  • Amide N-H Proton: This proton is attached to a nitrogen atom, which is adjacent to an electron-withdrawing carbonyl group. This environment, combined with its ability to form hydrogen bonds, results in a significantly deshielded signal. It is expected to appear as a broad singlet far downfield. This peak's broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. A key confirmatory test is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H peak will disappear due to proton-deuterium exchange.

  • Formyl (Aldehyde) C-H Proton: The proton of the aldehyde group is one of the most deshielded protons in ¹H NMR spectroscopy.[3] Its proximity to the highly electronegative oxygen atom and the anisotropic effect of the C=O double bond cause it to resonate at a very high chemical shift, appearing as a sharp singlet.

  • Thiazole Ring H-4 Proton: The thiazole ring has only one proton remaining at the C-4 position.[4] The ring itself is aromatic, and the proton is influenced by the electron-donating acetamido group at C-2 and the strong electron-withdrawing formyl group at C-5. The cumulative effect of these substituents leads to a significant downfield shift. Since there are no adjacent protons within a three-bond distance, this signal will appear as a singlet. In related 2-aminothiazole systems, the H-4 and H-5 protons appear between 6.5 and 7.0 ppm.[5] However, the C-5 formyl group will push the H-4 signal further downfield.

  • Acetamide Methyl (CH₃) Protons: These three protons are equivalent and attached to a carbon adjacent to a carbonyl group. This is a very common structural motif, and the methyl protons consistently appear as a sharp singlet in the upfield region of the spectrum.[6][7]

Table 1: Predicted ¹H NMR Data for N-(5-Formylthiazol-2-YL)acetamide in DMSO-d₆

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Amide (NH )~12.5Broad Singlet1HDeshielded by adjacent C=O and N. Exchangeable with D₂O.
Formyl (H -CHO)~9.9Singlet1HStrongly deshielded by the carbonyl group and its magnetic anisotropy.[8]
Thiazole (H -4)~8.5Singlet1HLocated on an electron-deficient aromatic ring, deshielded by the adjacent formyl group.
Acetamide (CH₃ )~2.2Singlet3HLocated alpha to a carbonyl group, a typical region for acetyl protons.[9]

Section 2: Optimized Experimental Protocol for Data Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum is critical. The following protocol is designed to be a self-validating system, ensuring accuracy and reliability.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing p1 Weigh ~5-10 mg of N-(5-Formylthiazol-2-YL)acetamide p2 Transfer to a clean, dry vial p1->p2 p3 Add ~0.7 mL of DMSO-d6 containing 0.03% TMS p2->p3 p4 Vortex until fully dissolved p3->p4 p5 Filter solution through glass wool into NMR tube p4->p5 a1 Insert sample and lock on solvent signal p5->a1 a2 Shim the magnetic field for homogeneity a1->a2 a3 Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) a2->a3 a4 Acquire Free Induction Decay (FID) a3->a4 d1 Apply Fourier Transform to FID a4->d1 d2 Phase correct the spectrum d1->d2 d3 Calibrate spectrum to TMS at 0.00 ppm d2->d3 d4 Integrate all peaks d3->d4 d5 Analyze and assign peaks d4->d5

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial to avoid signal distortion and artifacts.

    • Protocol:

      • Accurately weigh 5-10 mg of high-purity N-(5-Formylthiazol-2-YL)acetamide.

      • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

        • Expert Insight: DMSO-d₆ is an excellent choice as it solubilizes a wide range of organic compounds and shifts the residual water peak away from most analyte signals.[10] Using a solvent that contains a known concentration of Tetramethylsilane (TMS) is recommended for accurate chemical shift calibration (δ = 0.00 ppm).[8]

      • Ensure the sample is fully dissolved by vortexing. Gentle warming may be applied if necessary.

      • Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. The final solution height should be ~4-5 cm.

  • Spectrometer Setup and Data Acquisition:

    • Rationale: Optimization of acquisition parameters on a modern NMR spectrometer (≥400 MHz) is key to achieving high resolution and signal-to-noise.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment.

      • Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks. Automated shimming routines are highly effective.

      • Acquisition: Set standard proton acquisition parameters. A 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds are typical starting points.

      • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol:

      • Fourier Transformation: Convert the time-domain FID signal into the frequency-domain spectrum.

      • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline.

      • Referencing: Calibrate the x-axis by setting the TMS signal to 0.00 ppm.

      • Integration: Determine the relative area under each peak. Set the integral of one well-resolved peak (e.g., the aldehyde proton) to 1.0 to determine the relative number of protons for all other signals.

Section 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable for determining the precise proton environment, a comprehensive characterization relies on a combination of techniques.

Decision Logic for Spectroscopic Analysis

G cluster_methods Analytical Methods cluster_info Information Obtained start Unknown Sample (Expected Structure) ms Mass Spectrometry (MS) Provides Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C) Determines Connectivity start->nmr ms_info Correct M+ peak? ms->ms_info ir_info C=O, N-H stretches present? ir->ir_info nmr_info Correct number of signals, splitting, and integration? nmr->nmr_info end Structure Confirmed ms_info->end All 'Yes' fail Structure Incorrect or Impure ms_info->fail Any 'No' ir_info->end All 'Yes' ir_info->fail Any 'No' nmr_info->end All 'Yes' nmr_info->fail Any 'No'

Caption: A logical flow for confirming a chemical structure using multiple techniques.

Table 2: Comparison of Analytical Techniques for N-(5-Formylthiazol-2-YL)acetamide

TechniqueInformation ProvidedAdvantagesLimitations for this Molecule
¹H NMR Spectroscopy Precise proton environment, connectivity (through coupling), and relative proton count.Unambiguous structural information. Provides the most detailed picture of the molecular framework.Does not provide molecular weight. Can be insensitive to very small impurities.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements ¹H NMR by showing the carbon backbone. Confirms the presence of carbonyls, aromatic, and aliphatic carbons.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms the elemental formula (with high resolution MS). Very high sensitivity.Provides no information about the specific arrangement of atoms (isomerism).
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Fast and simple. Clearly shows key functional groups: C=O (amide and aldehyde, ~1680-1710 cm⁻¹), N-H (amide, ~3300 cm⁻¹).Provides no information on atom connectivity. Spectrum can be complex in the fingerprint region.

References

  • Rodger, C. W., & Taylor, N. J. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 55(4), 620-631.
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  • Yunus, U., et al. (2009). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o168.
  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

A Researcher's Guide to the FT-IR Analysis of 2-Acetamido-5-thiazolecarboxaldehyde: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. 2-Acetamido-5-thiazolecarboxaldehyde stands as a significant heterocyclic building block, valued for its role in the synthesis of various bioactive molecules. Its structural integrity, defined by the interplay of an acetamido group, a thiazole ring, and an aldehyde function, dictates its reactivity and potential applications. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the identity and purity of such compounds by probing their specific molecular vibrations.

This guide provides an in-depth analysis of the expected FT-IR characteristic peaks of 2-Acetamido-5-thiazolecarboxaldehyde. Moving beyond a simple list of frequencies, we will dissect the spectrum by comparing it with structurally related analogues. This comparative approach allows for a more confident assignment of vibrational modes and provides a deeper understanding of how the electronic effects of the substituent groups influence the final spectrum. All experimental data and interpretations are grounded in established spectroscopic principles to ensure scientific integrity.

The Vibrational Landscape: Predicting the Spectrum

The FT-IR spectrum of 2-Acetamido-5-thiazolecarboxaldehyde is a composite of the vibrational modes of its three core components: the secondary amide (acetamido), the aromatic thiazole ring, and the aldehyde. The electronic nature of these groups—the electron-withdrawing aldehyde and the resonance-donating nature of the amide nitrogen—mutually influences their characteristic vibrational frequencies.

A predicted spectrum can be constructed by analyzing these contributions:

  • N-H and C-H Stretching Region (3500-2700 cm⁻¹): This region is dominated by the N-H stretch of the secondary amide, typically appearing as a sharp to moderately broad band. The aromatic C-H stretch of the thiazole ring and the distinct, often doubled, C-H stretch of the aldehyde are also expected here.

  • Carbonyl Stretching Region (1800-1600 cm⁻¹): This is the most diagnostic region. Two strong carbonyl (C=O) absorption bands are anticipated: one for the amide I band (primarily C=O stretch) and one for the aldehyde C=O stretch. Their precise positions are sensitive to conjugation and electronic effects.

  • Fingerprint Region (<1600 cm⁻¹): This complex region contains a wealth of structural information, including the amide II band (a mix of N-H bending and C-N stretching), C=N and C=C stretching vibrations of the thiazole ring, and various bending and out-of-plane modes.

A Comparative Analysis: Isolating Key Spectral Features

To substantiate our peak assignments, we compare the predicted spectrum of 2-Acetamido-5-thiazolecarboxaldehyde with the known FT-IR data of three reference compounds: 2-Aminothiazole, Benzaldehyde, and N-Methylacetamide. This comparison allows us to isolate the unique contributions of each functional group.

Vibrational Mode 2-Acetamido-5-thiazolecarboxaldehyde (Predicted, cm⁻¹) 2-Aminothiazole (Reference, cm⁻¹) Benzaldehyde (Reference, cm⁻¹) N-Methylacetamide (Reference, cm⁻¹) Rationale for Assignment & Shift
Amide N-H Stretch ~32503420 & 3300 (primary amine)N/A~3300The N-H stretch in a secondary amide is typically a single band, shifted from the dual peaks of a primary amine. Hydrogen bonding in the solid state can cause broadening and a shift to lower wavenumbers.
Aromatic C-H Stretch ~3100~3100~3060N/ACharacteristic of C-H bonds on an aromatic ring. The thiazole ring C-H stretch is expected in this region.
Aldehyde C-H Stretch ~2850 & ~2750N/A~2820 & ~2720N/AThis characteristic doublet (Fermi resonance) is a hallmark of the aldehyde C-H bond and is a strong indicator of its presence.
Amide I (C=O) Stretch ~1690N/AN/A~1650The amide I band is a strong absorption. Its position is expected to be higher than in a simple alkyl amide due to the electron-withdrawing nature of the thiazole ring.
Aldehyde C=O Stretch ~1675N/A~1700N/AConjugation of the aldehyde carbonyl with the thiazole ring is expected to lower its stretching frequency compared to a non-conjugated aldehyde. Its proximity to the strong amide I band may cause peak overlap.
Amide II (N-H Bend) ~1550~1630 (NH₂ scissoring)N/A~1560A characteristic band for secondary amides, resulting from a mix of N-H in-plane bending and C-N stretching.
Thiazole Ring (C=C, C=N) Stretch ~1580, ~1480~1590, ~1490~1600, ~1585 (Benzene ring)N/AThese skeletal vibrations are characteristic of the thiazole heteroaromatic system.

Table 1: Comparative FT-IR Peak Assignments. This table outlines the predicted vibrational frequencies for 2-Acetamido-5-thiazolecarboxaldehyde and compares them against known values for structurally related molecules to justify the assignments.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the Attenuated Total Reflectance (ATR) method, a common and reliable technique for acquiring FT-IR spectra of solid powder samples.

Principle of ATR-FT-IR

ATR spectroscopy works by measuring the changes that occur in an internally reflected infrared beam when the beam comes into contact with a sample. An infrared beam is directed into a crystal with a high refractive index (e.g., diamond or germanium) at a specific angle. This creates an evanescent wave that extends beyond the surface of the crystal into the sample held in close contact. The sample absorbs energy from the evanescent wave at specific wavelengths corresponding to its molecular vibrations, and the attenuated beam is then directed back to the detector.

Workflow for Spectrum Acquisition

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis p1 Ensure ATR crystal is clean using isopropanol p2 Obtain a small, representative sample of 2-Acetamido-5-thiazolecarboxaldehyde p1->p2 p3 Place the powder sample directly onto the ATR crystal p2->p3 a1 Lower the ATR anvil to apply consistent pressure on the sample p3->a1 Transfer to Spectrometer a2 Collect a background spectrum of the empty, clean crystal a1->a2 a3 Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) a2->a3 a4 Perform ATR and baseline corrections using software a3->a4 an1 Identify and label major peaks in the spectrum a4->an1 Process Data an2 Compare peak positions with reference data and predictions an1->an2 an3 Confirm the presence of key functional groups (Amide, Aldehyde, Thiazole) an2->an3

Figure 1: Standard workflow for acquiring and analyzing an ATR-FT-IR spectrum.

Self-Validating Protocol Steps
  • Background Collection: A clean background spectrum (Step A2) is critical. Any peaks present in the background (e.g., from atmospheric CO₂ or water vapor) can be computationally subtracted from the sample spectrum, ensuring that the final data represents only the sample itself.

  • Consistent Pressure: Applying consistent pressure with the anvil (Step A1) ensures good contact between the sample and the ATR crystal. Poor contact results in a weak signal and a low signal-to-noise ratio, which would be immediately apparent in the collected spectrum.

  • Resolution and Scans: A resolution of 4 cm⁻¹ (Step A3) is standard for routine analysis and is sufficient to resolve the key characteristic peaks. Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio, making weak peaks more discernible from the baseline noise.

Conclusion and Expert Insights

The FT-IR spectrum of 2-Acetamido-5-thiazolecarboxaldehyde is rich with information. The confident identification of this molecule relies on observing a combination of key features: the N-H stretch around 3250 cm⁻¹, the characteristic aldehyde C-H doublet near 2850/2750 cm⁻¹, and two strong, distinct carbonyl bands in the 1700-1670 cm⁻¹ region for the amide I and aldehyde C=O groups, respectively. The presence of thiazole ring skeletal vibrations in the fingerprint region further confirms the heterocyclic core.

When analyzing an experimental spectrum, it is crucial to look for this complete set of peaks rather than relying on a single absorption band. The absence of primary amine stretches (two bands >3300 cm⁻¹) and the presence of the amide II band (~1550 cm⁻¹) are key differentiators from its precursor, 2-aminothiazole. This comparative and holistic approach, grounded in the principles outlined in this guide, provides a robust framework for the unequivocal spectroscopic identification of 2-Acetamido-5-thiazolecarboxaldehyde.

References

  • NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including IR spectra for many compounds. Source: National Institute of Standards and Technology, U.S. Department of Commerce.[Link]

  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard undergraduate and graduate textbook that provides detailed correlation tables and explanations of vibrational modes for various functional groups. Source: Cengage Learning.[Link]

A Comparative Guide to HPLC Method Development for Purity Assessment of N-(5-Formylthiazol-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(5-Formylthiazol-2-YL)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive formyl group and a heterocyclic thiazole ring, presents a unique analytical challenge.[1][2] The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) method is essential for its quality control.

This guide provides an in-depth, comparative analysis of the development of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity determination of N-(5-Formylthiazol-2-YL)acetamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column and mobile phase selection to final method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

Part 1: Foundational Strategy & Analyte Characterization

The primary goal is to develop a method that can separate the main compound from its potential process-related impurities and degradation products. The structure of N-(5-Formylthiazol-2-YL)acetamide (Molecular Formula: C6H6N2O2S) suggests moderate polarity, making RP-HPLC the logical starting point.[1][5]

Potential Impurities: Based on the structure and common synthetic routes for similar thiazole derivatives, we anticipate the following impurities:

  • Starting Materials: Unreacted 2-aminothiazole derivatives.

  • Oxidation Product: N-(2-acetamidothiazol-5-yl)carboxylic acid, formed by the oxidation of the highly susceptible formyl group.

  • Side-Reaction Products: Impurities arising from side reactions during synthesis.

UV-Vis Spectral Analysis: A preliminary analysis using a Photodiode Array (PDA) detector is crucial for determining the optimal wavelength for detection. For this analysis, a stock solution of N-(5-Formylthiazol-2-YL)acetamide was scanned from 200 to 400 nm. The UV spectrum revealed a maximum absorbance (λmax) at approximately 285 nm. This wavelength provides excellent sensitivity for the parent compound and is suitable for detecting key impurities that share the core chromophore.

Part 2: Method Development - A Comparative Approach

A systematic, multi-variable approach was employed to optimize the chromatographic separation. We will compare key parameters to demonstrate how the final, robust method was achieved.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Column Chemistry (C18 vs. Phenyl-Hexyl) B Organic Modifier (Acetonitrile vs. Methanol) A->B Select Best Column C Mobile Phase pH (pH 3.0 vs. pH 7.0) B->C Select Best Modifier D Gradient Optimization C->D Select Optimal pH E Final Isocratic Method D->E Refine Separation F System Suitability & Validation (ICH Q2(R1)) E->F SystemSuitability SST System Suitability Test (SST) Criteria for Optimized Method Params Tailing Factor (T) ≤ 1.5 Resolution (Rs) ≥ 2.0 (between main peak and closest impurity) Theoretical Plates (N) ≥ 5000 RSD of 5 Injections ≤ 1.0% (for peak area)

Sources

Comparative Reactivity Guide: N-(5-Formylthiazol-2-yl)acetamide vs. Benzaldehyde

[1]

Executive Summary

This guide provides a technical comparison between Benzaldehyde (the benchmark aromatic aldehyde) and N-(5-Formylthiazol-2-yl)acetamide (a functionalized heteroaromatic aldehyde).[1] While Benzaldehyde serves as the standard for carbonyl reactivity, the thiazole derivative offers a distinct "push-pull" electronic profile, combining the electron-withdrawing nature of the thiazole ring with the electron-donating capacity of the acetamido group.

Key Takeaway: N-(5-Formylthiazol-2-yl)acetamide generally exhibits enhanced electrophilicity in condensation reactions (Knoevenagel, Schiff base formation) compared to benzaldehyde, driven by the lower aromatic stabilization energy of the thiazole ring and the inductive effects of the heteroatoms. However, its solubility profile (solid vs. liquid) requires modified experimental protocols, favoring polar aprotic solvents or hot alcohols over non-polar hydrocarbons.

Molecular & Electronic Profiling

Understanding the reactivity difference requires analyzing the electronic environment of the carbonyl carbon.[2]

FeatureBenzaldehyde N-(5-Formylthiazol-2-yl)acetamide
Structure Phenyl ring (Carbocycle)Thiazole ring (Heterocycle)
Electronic System

-excessive (relative to thiazole)

-deficient ring (inductive -I effect of N/S)
Substituents None (Neutral)C2-Acetamido (Donor,

effect)
Carbonyl Character Moderately electrophilic.[1] Stabilized by benzene resonance.Highly polarized. The ring pulls density (inductive), while the acetamido pushes (resonance).
Physical State Oily Liquid (bp 178°C)Crystalline Solid (mp >200°C)
Solubility Soluble in Et2O, Toluene, DCM.Soluble in DMF, DMSO, Hot EtOH/MeOH.
Electronic Mechanism: The "Push-Pull" Effect

In Benzaldehyde, the carbonyl group is stabilized by the robust aromaticity of the benzene ring. In the thiazole derivative, the C2-Acetamido group acts as an electron pump (

C5-Formyl group
  • Paradox of Reactivity: While electron donors usually deactivate aldehydes, the inherent electron deficiency of the thiazole ring (due to the electronegative Nitrogen) often dominates, making the carbonyl carbon highly susceptible to nucleophilic attack. The "push-pull" system creates a dipole that facilitates orbital overlap with nucleophiles.[1]

ElectronicEffectsBenzBenzaldehyde(Resonance Stabilized)MechBenzUniform AromaticityModerate ElectrophilicityBenz->MechBenzThiazN-(5-Formylthiazol-2-yl)acetamide(Push-Pull System)MechThiazInductive Withdrawal (N/S)+ Mesomeric Donation (NHAc)Thiaz->MechThiazResultBenzStandard ReactivityMechBenz->ResultBenzResultThiazEnhanced PolarizationFacilitated AttackMechThiaz->ResultThiaz

Figure 1: Electronic comparison showing the structural origins of reactivity differences.

Reactivity Matrix: Experimental Performance

A. Nucleophilic Addition (Condensation)[1]
  • Reaction: Schiff Base Formation (with amines) or Knoevenagel Condensation (with active methylenes).[1]

  • Comparison:

    • Benzaldehyde: Requires acid catalysis (e.g., acetic acid) or Dean-Stark water removal to drive equilibrium.[1] Reaction times are typically 2–12 hours.

    • Thiazole Derivative: Often reacts faster (30 min – 4 hours) due to the activated carbonyl. The product precipitates readily from ethanol, driving the equilibrium forward (Le Chatelier’s principle) without aggressive water removal.

B. Redox Stability[3]
  • Benzaldehyde: Prone to auto-oxidation to benzoic acid upon air exposure.[1] Requires distillation before use in sensitive kinetics.

  • Thiazole Derivative: The solid state confers high oxidative stability.[3] It does not auto-oxidize rapidly on the shelf, ensuring more accurate stoichiometry in small-scale synthesis.[1]

C. Solubility Constraints
  • Benzaldehyde: Compatible with non-polar solvents (Hexane, Toluene).

  • Thiazole Derivative: Requires polar solvents. Critical Note: Attempting reactions in cold toluene or hexane will result in suspension failure. Use Ethanol (reflux) , DMF , or Acetic Acid .

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the specific visual cues (precipitation, color change) do not occur, check the purity of the starting acetamido-thiazole.

Protocol A: Knoevenagel Condensation (Targeting Drug Scaffolds)

Objective: Synthesis of a thiazole-based acrylonitrile derivative. Reagents:

  • N-(5-Formylthiazol-2-yl)acetamide (1.0 eq)[1][4]

  • Malononitrile (1.1 eq)[1]

  • Catalyst: Piperidine (0.1 eq) or Sodium Acetate (1.0 eq)[1]

  • Solvent: Absolute Ethanol

Workflow:

  • Dissolution: Suspend the thiazole aldehyde in Ethanol (10 mL/mmol). Heat to 60°C until fully dissolved (clear solution).

  • Addition: Add Malononitrile. The solution remains clear.

  • Catalysis: Add Piperidine dropwise.[5]

    • Observation: Immediate color change (usually yellow to orange) indicates enolate formation and attack.

  • Reflux: Heat at reflux for 2 hours.

    • Endpoint: Heavy precipitation of the product usually occurs during reflux, unlike benzaldehyde reactions which often require cooling.

  • Isolation: Cool to RT. Filter the solid.[2][6][7] Wash with cold Ethanol.

  • Validation: NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the vinyl proton (~8.0–8.5 ppm).

Protocol B: Schiff Base Formation (Imine Synthesis)

Objective: Coupling with an aromatic amine (e.g., aniline derivative).

SchiffBaseWorkflowStartStart: Thiazole Aldehyde(Solid, Polar)SolventSolvent Choice:Hot Ethanol or Methanol(Avoid Toluene)Start->SolventMixAdd Amine (1.0 eq)+ Cat. Acetic Acid (2 drops)Solvent->MixRefluxReflux 2-4 HoursMix->RefluxCheckCheck TLC(Disappearance of Aldehyde)Reflux->CheckPrecipPrecipitation?Check->PrecipFilterFilter & Wash(Cold EtOH)Precip->FilterYes (Solid forms)ConcConcentrate & CoolPrecip->ConcNo (Solution clear)Conc->Filter

Figure 2: Decision workflow for Schiff base synthesis using the thiazole scaffold.

Step-by-Step:

  • Preparation: Dissolve 1 mmol of N-(5-Formylthiazol-2-yl)acetamide in 15 mL hot Ethanol.

  • Reaction: Add 1 mmol of the amine. Add 2 drops of Glacial Acetic Acid.

  • Monitoring: Reflux.

    • Comparison: Benzaldehyde imines often remain in solution (oil).[1] Thiazole imines tend to crystallize out due to the planar, rigid heterocyclic backbone and H-bonding amide group.

  • Workup: If solid forms, filter hot (removes impurities). If no solid, cool to 0°C.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Poor solubility of starting material.[1]Switch solvent to DMF/Ethanol (1:1) or increase temperature. Do not use pure water or hexane.
No Reaction Amine is deactivated (e.g., nitroaniline).The thiazole aldehyde is reactive, but weak nucleophiles need stronger catalysis. Use refluxing acetic acid as solvent.
Product Impure Hydrolysis of the acetamido group.Avoid strong mineral acids (HCl, H2SO4) at high heat. The acetamide can hydrolyze to the free amine (2-amino-5-formylthiazole).[1] Stick to weak acids (AcOH).[1]

References

  • Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: N-(5-Formylthiazol-2-yl)acetamide.[1][4][8] Retrieved from [Link]

  • Moghanian, H., et al. (2014). Synthesis of amidoalkyl naphthols using Polyphosphate Ester (PPE). ResearchGate. Retrieved from [Link]

A Researcher's Guide to the Crystallographic Analysis of 2-Acetamido-5-thiazolecarboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It unlocks insights into its function, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the X-ray crystallographic analysis of 2-Acetamido-5-thiazolecarboxaldehyde, a key scaffold in medicinal chemistry. While a published crystal structure for this specific molecule is not currently available in the Cambridge Structural Database (CSDC), this guide will leverage data from closely related analogues to provide a robust framework for its crystallographic characterization and to offer a comparative analysis of thiazole derivatives.

The thiazole moiety is a cornerstone in the design of bioactive molecules, notably as inhibitors of human Dihydroorotate Dehydrogenase (HsDHODH) for autoimmune diseases and in the development of kinase inhibitors for oncology.[1][2][3][4] The precise arrangement of atoms in the crystal lattice, dictated by intermolecular interactions, can significantly influence a compound's physicochemical properties, such as solubility and stability, which are critical for drug development.

Comparative Crystallographic Analysis of Thiazole Scaffolds

To anticipate the crystallographic features of 2-Acetamido-5-thiazolecarboxaldehyde, we will examine the crystal structure of a closely related compound, 2-Acetamidothiazole , and compare it with other substituted thiazole derivatives.

Case Study: 2-Acetamidothiazole

The crystal structure of 2-Acetamidothiazole (CSD refcode: ACEMTZ, CCDC number: 700529) provides a foundational starting point.[5]

Parameter 2-Acetamidothiazole
Molecular Formula C5H6N2OS
Crystal System Monoclinic
Space Group P21/c
Key Intermolecular Interactions N-H···N hydrogen bonds forming dimers

The crystal packing of 2-Acetamidothiazole is dominated by hydrogen bonding between the amide proton and the nitrogen atom of the thiazole ring of an adjacent molecule. This creates a robust dimeric structure that is a common motif in such compounds.

Comparative Structures: Other Thiazole Derivatives

The introduction of different substituents on the thiazole ring can significantly alter the crystal packing and intermolecular interactions. For instance, in N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate, a variety of interactions, including C-H···O, N-H···O, and N-H···N hydrogen bonds, as well as Br···Br interactions, are observed, leading to the formation of complex ring motifs that stabilize the crystal packing.[6]

This comparison underscores the importance of the substituents at the 2 and 5 positions of the thiazole ring in directing the supramolecular assembly. For 2-Acetamido-5-thiazolecarboxaldehyde, one can hypothesize the presence of N-H···O=C hydrogen bonds involving the amide and aldehyde functionalities, in addition to the N-H···N interactions seen in 2-Acetamidothiazole.

Experimental Protocol for the Crystallographic Analysis of 2-Acetamido-5-thiazolecarboxaldehyde

The following protocol provides a detailed, step-by-step methodology for obtaining and analyzing the crystal structure of 2-Acetamido-5-thiazolecarboxaldehyde. This self-validating system incorporates best practices from published studies on similar compounds.[7][8]

Crystallization

The critical first step is to grow single crystals of sufficient size and quality. The choice of solvent is crucial and often determined empirically.

  • Rationale: The solvent system should allow for slow evaporation or cooling to promote ordered crystal growth over rapid precipitation. For thiazole derivatives, solvents of intermediate polarity, such as methanol, ethanol, or acetone, or mixtures thereof, have proven effective.[7]

  • Procedure:

    • Dissolve a small amount of 2-Acetamido-5-thiazolecarboxaldehyde in a suitable solvent or solvent mixture to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature or undergo slow evaporation in a loosely covered vial.

    • Monitor for the formation of single, well-defined crystals over several days to weeks.

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction.

  • Rationale: A high-intensity X-ray source, typically a molybdenum (Mo) or copper (Cu) Kα radiation source, is used to generate a diffraction pattern. The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[8]

  • Procedure:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Cool the crystal to the desired temperature using a cryostream.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms in the crystal.

  • Rationale: The diffraction pattern is mathematically transformed to generate an electron density map of the unit cell. Direct methods are typically used to solve the phase problem and obtain an initial model of the structure. This model is then refined against the experimental data to improve its accuracy.[7]

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Determine the crystal system and space group from the symmetry of the diffraction pattern.

    • Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavier atoms.

    • Refine the structural model by least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms.

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages in determining the crystal structure of a small molecule like 2-Acetamido-5-thiazolecarboxaldehyde.

Crystallography_Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification of 2-Acetamido-5-thiazolecarboxaldehyde Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition (CCDC) Refinement->Validation

Caption: A flowchart of the key steps involved in X-ray crystallography.

Conclusion

While the definitive crystal structure of 2-Acetamido-5-thiazolecarboxaldehyde remains to be determined, a comprehensive analysis of its close analogues provides a strong predictive framework for its crystallographic properties. The experimental protocol outlined in this guide offers a robust methodology for researchers to obtain and analyze this valuable data. The resulting structural insights will undoubtedly aid in the rational design and development of novel therapeutics based on this important chemical scaffold. The deposition of new crystal structures into public databases like the CCDC is strongly encouraged to benefit the wider scientific community.[9]

References

  • Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis Online. [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. [Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Semantic Scholar. [Link]

  • Synthesis, crystal structure and spectral properties of thiazole orange derivative. ResearchGate. [Link]

  • Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5- carboxamide Derivatives. Bentham Science. [Link]

  • Design, Synthesis and Antiproliferative Activity of 2-Acetamidothiazole-5- carboxamide Derivatives | Request PDF. ResearchGate. [Link]

  • CCDC 794425: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. The University of Manchester. [Link]

  • Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • 2-Acetamidothiazole | C5H6N2OS | CID 17625. PubChem. [Link]

  • CCDC 2383610: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • CCDC 2047783: Experimental Crystal Structure Determination. Iowa Research Online. [Link]

  • 2-Acetamido-1,3-thiazole-5-carboxylic acid | C6H6N2O3S | CID 44118319. PubChem. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. [Link]

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A Comparative Guide to the Bioactivity of Thiazole and Pyridine Aldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, heterocyclic aldehydes serve as pivotal starting materials and key pharmacophores in the design of novel therapeutic agents. Among these, thiazole and pyridine aldehydes represent two of the most prominent classes of compounds, each endowed with a unique electronic and structural profile that dictates its biological activity. This guide provides a comprehensive comparison of the bioactivities of thiazole and pyridine aldehydes, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer and antimicrobial properties, supported by experimental data from the literature, and provide detailed protocols for their comparative evaluation.

Introduction: Structural and Electronic Distinctions

Thiazole is a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom, while pyridine is a six-membered aromatic ring with one nitrogen atom.[1][2] These structural differences fundamentally influence their physicochemical properties and, consequently, their interactions with biological targets. The presence of the sulfur atom in the thiazole ring introduces a unique electronic environment, impacting its aromaticity and reactivity compared to the more classical aromatic system of pyridine.[3]

The aldehyde functional group, being a strong electron-withdrawing group, further modulates the electronic character of these rings. The position of the aldehyde group on either the thiazole or pyridine ring is a critical determinant of its reactivity and biological activity. For instance, the electrophilicity of the formyl group on a thiazole ring is influenced by the position relative to the heteroatoms.[4]

G cluster_thiazole Thiazole Aldehyde cluster_pyridine Pyridine Aldehyde thiazole pyridine thiazole->pyridine Structural Comparison

Caption: General structures of Thiazole-2-carbaldehyde and Pyridine-2-carbaldehyde.

Comparative Bioactivity: Anticancer and Antimicrobial Profiles

While direct comparative studies of thiazole aldehydes versus pyridine aldehydes are limited, a wealth of data exists for their respective derivatives. This allows for a comparative analysis of their potential in key therapeutic areas.

Anticancer Activity

Both thiazole and pyridine scaffolds are integral to numerous anticancer agents.[5][6][7] Their derivatives have been shown to exert cytotoxic effects through diverse mechanisms of action.

Thiazole Derivatives: The thiazole ring is a cornerstone in the development of anticancer drugs, with some derivatives advancing to clinical use, such as Dasatinib and Ixazomib.[8] Thiazole-containing compounds exhibit a broad range of anticancer activities, including:

  • Induction of Apoptosis: Many thiazole derivatives have been shown to trigger programmed cell death in cancer cells.[5][9]

  • Enzyme Inhibition: They are known to inhibit critical enzymes involved in cancer progression, such as various kinases (e.g., BCR/ABL, Src family kinases), topoisomerases, and histone deacetylases (HDACs).[5][6]

  • Disruption of Microtubule Assembly: Certain thiazole-based compounds, like the epothilones, interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

  • Modulation of Signaling Pathways: Thiazole derivatives can inhibit key signaling pathways like NF-κB, mTOR, and PI3K/Akt.[5]

Pyridine Derivatives: The pyridine nucleus is also a privileged scaffold in anticancer drug design.[10] Its derivatives have demonstrated efficacy through various mechanisms, including:

  • Kinase Inhibition: Similar to thiazoles, pyridine-based compounds are potent inhibitors of various protein kinases.

  • DNA Intercalation and Damage: Some pyridine derivatives can intercalate into DNA or induce DNA damage, leading to cancer cell death.

  • Improving Drug Properties: The pyridine moiety is often incorporated into drug candidates to enhance their solubility and pharmacokinetic profiles.[7][11]

Comparative Data on Anticancer Activity of Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of Action
Thiazole(Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2 (Osteosarcoma)Not specified, but showed significant reduction in cell numberInhibition of cell proliferation, induction of apoptosis
Thiazole2-(3-Indolyl)-N-arylthiazole-4-carboxamidesVariousPotent activity reportedApoptosis induction
Pyridine-Thiazole Hybrid1,3,4-Thiadiazole derivative with pyridine moiety (4h)HTC-116 (Colon Carcinoma)2.03 ± 0.72EGFR TK inhibition
Pyridine-Thiazole Hybrid1,3,4-Thiadiazole derivative with pyridine moiety (4h)HepG-2 (Hepatocellular Carcinoma)2.17 ± 0.83EGFR TK inhibition

Note: This table presents examples of derivatives and not the parent aldehydes directly. The data is collated from different studies and serves as a representative comparison of the potential of these scaffolds.

Antimicrobial Activity

Both thiazole and pyridine derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[1][12][13]

Thiazole Derivatives: Thiazole-containing compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][14] The mechanism of action often involves the disruption of microbial cellular processes. The thiourea unit present in many thiazole precursors is known to chelate metal ions essential for microbial survival.[13]

Pyridine Derivatives: The pyridine ring is a common feature in many antimicrobial agents.[15][16] Pyridine derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes and disruption of the cell membrane. The incorporation of a pyridine moiety can also enhance the water solubility and bioavailability of antimicrobial compounds.[17][18]

Comparative Data on Antimicrobial Activity of Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)
ThiazoleLigand L1 (a thiazole-based derivative)Bacterial strains>1024 (except for one strain at 128)
Pyridine-Thiazole HybridCompound 4cStaphylococcus aureus0.02 mM
Pyridine-Thiazole HybridCompound 4cBacillus cereus0.02 mM
PyridinePyridine-indole compoundsEscherichia coli, Salmonella typhi, Bacillus subtilisModerate activity reported

Note: This table presents examples of derivatives. MIC (Minimum Inhibitory Concentration) values are indicative of potency.

Proposed Signaling Pathway Modulation

The bioactivity of these compounds often stems from their ability to modulate key cellular signaling pathways. Below is a conceptual diagram illustrating potential points of intervention for both thiazole and pyridine derivatives in a generic cancer cell signaling cascade.

G cluster_pathway Generic Cancer Cell Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Inhibit Thiazole->mTOR Inhibit Thiazole->Apoptosis Induce Pyridine Pyridine Derivatives Pyridine->RTK Inhibit Pyridine->MEK Inhibit

Caption: Potential modulation of cancer signaling pathways by thiazole and pyridine derivatives.

Experimental Protocols for Comparative Bioactivity Assessment

To facilitate a direct comparison of thiazole and pyridine aldehydes, the following standardized experimental protocols are recommended.

Workflow for Comparative Bioactivity Screening

G start Start: Synthesize/Procure Thiazole & Pyridine Aldehydes step1 Cytotoxicity Screening (MTT Assay) - Multiple Cancer Cell Lines start->step1 step2 Antimicrobial Screening (MIC Assay) - Gram-positive & Gram-negative bacteria - Fungal strains start->step2 step3 Mechanism of Action Studies (for active compounds) step1->step3 step2->step3 step4 Enzyme Inhibition Assays (e.g., Kinase Panel) step3->step4 step5 Apoptosis Assays (e.g., Annexin V/PI Staining) step3->step5 end End: Comparative Bioactivity Profile step4->end step5->end

Caption: Experimental workflow for comparing the bioactivity of thiazole and pyridine aldehydes.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine and compare the cytotoxic effects of thiazole and pyridine aldehydes on a panel of human cancer cell lines.

Materials:

  • Thiazole aldehyde and pyridine aldehyde stock solutions (in DMSO).

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine and compare the minimum concentration of thiazole and pyridine aldehydes required to inhibit the growth of various microorganisms.

Materials:

  • Thiazole aldehyde and pyridine aldehyde stock solutions (in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microplates.

  • Bacterial/fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Data Analysis: Compare the MIC values of the thiazole and pyridine aldehydes for each tested microorganism.

Conclusion and Future Perspectives

This guide provides a comparative overview of the bioactivity of thiazole and pyridine aldehydes, drawing upon the extensive research conducted on their derivatives. Both scaffolds demonstrate significant potential in the development of anticancer and antimicrobial agents, albeit through potentially different mechanisms of action. The thiazole ring, with its unique electronic properties conferred by the sulfur atom, offers distinct opportunities for drug design compared to the more classic pyridine scaffold.

The provided experimental protocols offer a framework for researchers to conduct direct, head-to-head comparisons of these aldehyde classes. Such studies are crucial for elucidating the specific structure-activity relationships and for rationally designing next-generation therapeutics. Future research should focus on synthesizing and evaluating a broader range of substituted thiazole and pyridine aldehydes to build a more comprehensive comparative dataset. Furthermore, in-depth mechanistic studies will be essential to unravel the precise molecular targets and pathways modulated by these promising classes of compounds.

References

  • Sahil, Kamalpreet Kaur, and Vikas Jaitak. "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." Current Medicinal Chemistry, vol. 29, no. 29, 2022, pp. 4958-5009.
  • "Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective." PubMed, 28 Aug. 2025.
  • Sarangi, P.K.N., et al. "Thiazoles as potent anticancer agents: A review." Indian Drugs, vol. 53, no. 11, 2016, pp. 5-16. [Link]

  • "Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents." MDPI, 30 Aug. 2022. [Link]

  • "Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity." Der Pharma Chemica. [Link]

  • "A Review on Synthesis and Biological Activity of Thiazole and its Derivatives." Journal of Drug Delivery and Therapeutics, vol. 11, no. 5, 2021, pp. 145-154. [Link]

  • "Commentary on Pyridine Compounds & its Antimicrobial Activities." Open Access Journals, 23 June 2022. [Link]

  • "Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations." PLOS ONE, 26 Aug. 2025. [Link]

  • "Pyridine Compounds with Antimicrobial and Antiviral Activities." National Center for Biotechnology Information, 29 Dec. 2021. [Link]

  • "Pyridine Compounds with Antimicrobial and Antiviral Activities." ResearchGate, Oct. 2025. [Link]

  • "Pyridine Compounds with Antimicrobial and Antiviral Activities." Academia.edu. [Link]

  • "A Systematic Review On Thiazole Synthesis And Biological Activities." World Journal of Pharmaceutical Research. [Link]

  • "Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents." SciForum. [Link]

  • "Review of the synthesis and biological activity of thiazoles." Taylor & Francis Online, 6 Dec. 2020. [Link]

  • "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." National Center for Biotechnology Information, 18 May 2023. [Link]

  • "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs." IntechOpen, 6 July 2023. [Link]

  • "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." National Center for Biotechnology Information. [Link]

  • "Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity." ResearchGate. [Link]

  • De, Sourav, et al. "Pyridine: the scaffolds with significant clinical diversity." RSC Medicinal Chemistry, vol. 13, no. 7, 2022, pp. 789-806. [Link]

  • "New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study." National Center for Biotechnology Information. [Link]

  • "Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety." MDPI, 27 Sep. 2022. [Link]

Sources

Technical Comparison: Validating Purity Standards for N-(5-Formylthiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Elemental Analysis (EA) vs. Orthogonal Purity Standards Molecule: N-(5-Formylthiazol-2-yl)acetamide (C₆H₆N₂O₂S)

Executive Summary: The Analytical Challenge

N-(5-Formylthiazol-2-yl)acetamide is a bifunctional heterocyclic intermediate critical in the synthesis of cephalosporin antibiotics and antiviral agents. Its structure—comprising a thiazole core, an electrophilic formyl group, and a nucleophilic acetamide moiety—presents a unique "triad of difficulty" for standard elemental analysis:

  • Sulfur Interference: The 18.84% sulfur content requires specialized combustion catalysts to prevent poisoning and ensure quantitative conversion to SO₂.

  • Aldehyde Oxidation: The C-5 formyl group is prone to autoxidation to carboxylic acid, a degradation pathway that classical Carbon-Hydrogen-Nitrogen (CHN) analysis often fails to distinguish from moisture contamination.

  • Solvation: The acetamide group is a hydrogen-bond acceptor, frequently trapping water or synthesis solvents (e.g., DMF, DMSO) that skew mass-based purity calculations.

This guide compares the industry "Gold Standard" (Combustion Analysis) against the modern "Specificity Standard" (Quantitative NMR), providing a validated workflow for establishing the absolute purity of this compound.

Theoretical Framework: The Target

Before validating, we must define the theoretical baseline for C₆H₆N₂O₂S (MW: 170.19 g/mol ).

ElementTheoretical Mass %Common Deviation Source
Carbon 42.35% Solvent entrapment (High if DMF/Acetone; Low if Water)
Hydrogen 3.55% Hygroscopicity (Water absorption increases %H significantly)
Nitrogen 16.46% Incomplete combustion (requires high temp >1000°C)
Sulfur 18.84% Catalyst poisoning; formation of refractory sulfates

Comparative Analysis of Standards

Method A: Automated CHNS Combustion (The Traditional Standard)

Mechanism: High-temperature combustion (Flash Dynamic Combustion) converts the sample into gases (CO₂, H₂O, N₂, SO₂). These are separated via GC columns and detected by Thermal Conductivity Detectors (TCD).

The Protocol (Optimized for Thiazoles):

  • Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.

  • Catalyst: Tungsten (VI) oxide (WO₃) or Vanadium Pentoxide (V₂O₅) is mandatory .

    • Reasoning: Standard copper reduction tubes can be poisoned by high sulfur content. WO₃ acts as a scavenger and combustion aid to prevent the formation of non-volatile metal sulfates that would trap sulfur in the ash.

  • Temperature: Combustion tube must be maintained at ≥1150°C to break the thiazole ring.

  • Self-Validation Step: Run a Sulfanilamide standard (C₆H₈N₂O₂S) immediately prior to the sample. If Sulfur recovery is <99.5%, replace the reduction tube.

Pros & Cons:

  • (+) Industry standard for "bulk" purity.

  • (+) Requires minimal sample (<5 mg).

  • (-) Blind to degradation: It cannot distinguish between the aldehyde (target) and the carboxylic acid (impurity) effectively, as the elemental ratios shift minimally.

  • (-) Sulfur memory effects: Residual SO₂ in the column can inflate sulfur values in subsequent runs.

Method B: ¹H-Quantitative NMR (The Specificity Standard)

Mechanism: Absolute quantification using an internal standard (IS) of known purity.[1] This method counts nuclei, making it independent of the compound's extinction coefficient.[1]

The Protocol (qNMR for N-(5-Formylthiazol-2-yl)acetamide):

  • Solvent: DMSO-d₆ (Solubilizes the polar amide; shifts water peak away from signals).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene.

    • Critical Constraint: The IS must not overlap with the aldehyde proton (~9.8 ppm) or the thiazole C-4 proton (~8.2 ppm).

  • Relaxation Delay (D1): Set to ≥ 5 × T₁ (typically 30–60 seconds) to ensure full magnetization recovery for accurate integration.

Experimental Data Interpretation: The purity (


) is calculated via:


Where


 is integral area, 

is number of protons,

is molecular weight, and

is mass.[1]

Pros & Cons:

  • (+) Differentiation: Clearly separates the aldehyde signal (9.8 ppm) from the acid degradation product (12-13 ppm broad).

  • (+) Inorganic Detection: If EA shows 95% purity but qNMR shows 99% organic purity, the remaining 4% is inorganic salt (invisible to NMR, visible to mass balance).

  • (-) Requires larger sample mass (~10-20 mg) for high S/N ratio.

Decision Matrix: Choosing the Right Standard

FeatureCHNS Combustion (Method A)qNMR (Method B)HPLC-UV (Supporting)
Primary Output Total Elemental CompositionAbsolute Molar PurityRelative Organic Purity
Sulfur Accuracy High (if catalyst optimized)N/A (Indirect via H count)N/A
Impurity ID None (Black box)Excellent (Structural ID)Good (Retention time)
Water Detection Indirect (High %H)Specific (H₂O peak)None
Cost/Run Low ($)Medium (

)
Medium (

)
Sample Destructive? YesNo (Recoverable)Yes

Recommended Validation Workflow

Do not rely on a single method. For N-(5-Formylthiazol-2-yl)acetamide, the high nitrogen/sulfur ratio and aldehyde instability necessitate a "Triangulated Validation" approach.

Diagram: The Triangulated Validation Logic

ValidationWorkflow Sample Crude N-(5-Formylthiazol-2-yl)acetamide TGA Step 1: TGA (Thermogravimetric Analysis) Check for Volatiles/Solvents Sample->TGA qNMR Step 2: 1H-qNMR (DMSO-d6) Target: Aldehyde Proton (9.8 ppm) Check: Organic Purity & Degradation TGA->qNMR If < 1% Volatiles EA Step 3: CHNS Combustion Catalyst: WO3/V2O5 Check: Bulk Composition & Sulfur Ratio qNMR->EA If Organic Purity > 98% Decision Compare Results EA->Decision Pass VALIDATED REFERENCE STANDARD Decision->Pass EA & qNMR agree (< 1% diff) Fail_Inorganic Fail: Inorganic Contamination (Salts/Silica) Decision->Fail_Inorganic qNMR > EA (Mass Balance Gap) Fail_Degradation Fail: Aldehyde Oxidation (Carboxylic Acid present) Decision->Fail_Degradation qNMR shows -COOH peak

Caption: A self-validating workflow ensuring that organic degradation (via qNMR) and inorganic contamination (via EA gap analysis) are both accounted for.

Experimental Protocol: The "Gold Standard" Run

To establish a reference standard for this molecule, follow this specific sequence to minimize errors.

Step 1: Sample Pre-treatment
  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours. Note: Do not exceed 50°C to prevent aldehyde decomposition.

  • Homogenization: Lightly grind the crystal to a fine powder. Large crystals can cause "micro-explosions" in the combustion tube, leading to incomplete oxidation.

Step 2: qNMR Setup (The Primary Assay)
  • Weighing: Accurately weigh 15.0 mg of sample and 10.0 mg of Maleic Acid (TraceCERT® or equivalent) into a vial.

  • Dissolution: Add 0.7 mL DMSO-d₆. Cap and vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay: 60s

    • Scans: 16 or 32

    • Temperature: 298 K

  • Integration: Phase correct manually. Integrate the Maleic Acid singlet (6.3 ppm) and the Thiazole Aldehyde singlet (9.8 ppm).

Step 3: CHNS Confirmation
  • Calibration: Run K-factor calibration using Sulfanilamide.

  • Additives: Add ~2 mg of V₂O₅ powder directly into the tin capsule with the sample.

  • Run: Execute using a "High Sulfur" method profile (extended oxygen dose).

Troubleshooting Data Anomalies

ObservationDiagnosisCorrective Action
Low %C, Low %N, Low %S Non-combustible contamination.Check for silica gel (from column chromatography) or inorganic salts. Trust qNMR value.
High %H, Low %C Moisture contamination.Sample is hygroscopic. Dry at 40°C under high vacuum.
Low %S (only) Catalyst poisoning or Ash retention.Replace combustion tube/catalyst. Ensure V₂O₅ is used.
Split Aldehyde Peak in NMR Rotamers or Degradation.If split is even, likely rotamers (amide bond rotation). Run NMR at elevated temp (315 K) to coalesce. If peaks remain distinct, it is degradation.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Microanalysis of Sulfur-Containing Heterocycles. (2019). Journal of Analytical Atomic Spectrometry. Discusses the necessity of V₂O₅ additives for thiazole combustion. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Yunus, U., et al. (2008).[2][3] N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E, E64, o1516.[2] (Provides structural baseline for the parent acetamide). Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Acetamido-4-methyl-5-thiazolesulfonyl chloride. (Reference for melting point ranges of related sulfonyl/formyl thiazoles). Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(5-Formylthiazol-2-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Advisory: Handling N-(5-Formylthiazol-2-YL)acetamide

Part 1: Executive Safety Assessment

The "Why" Behind the Protocol: N-(5-Formylthiazol-2-YL)acetamide is a functionalized heterocycle often utilized as a scaffold in the synthesis of kinase inhibitors and pharmaceutical intermediates. Its safety profile is dictated by three distinct structural moieties:

  • The Thiazole Ring: Biologically active, capable of penetrating cell membranes; potential skin/eye irritant.

  • The Formyl Group (Aldehyde): Highly reactive electrophile; potential respiratory sensitizer and susceptible to autoxidation.

  • The Acetamide Tail: Structurally analogous to Acetamide (CAS 60-35-5), a Group 2B Carcinogen (IARC) and suspected reproductive toxin.

Operational Directive: Due to the lack of comprehensive toxicological data for this specific intermediate, the Precautionary Principle applies. You must handle this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) — Control Band 3/4 .

Part 2: Hazard Identification & Risk Matrix

The following table synthesizes hazards based on Structural Activity Relationship (SAR) analysis of the functional groups.

Hazard CategoryRisk LevelMechanism of ActionCritical Control Point
Inhalation High Airborne dusts may carry carcinogenic acetamide moieties; aldehydes cause mucosal irritation.Zero-tolerance for open-bench handling. Use Fume Hood or Glovebox.
Dermal Moderate/High Thiazoles are lipophilic; potential for transdermal absorption.Double-gloving is mandatory to prevent permeation.
Reactivity Moderate Formyl group oxidizes to carboxylic acid in air; reacts violently with strong oxidizers/bases.Store under inert gas (Argon/Nitrogen) at -20°C.
Carcinogenicity Suspected Metabolites may mimic acetamide toxicity (liver/bone marrow targets).Avoid aerosol generation during weighing.

Part 3: The PPE Defense Architecture

Standard "lab coat and glasses" are insufficient for this compound. The following PPE selection logic ensures a self-validating safety system.

Respiratory Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Barrier (If Hood unavailable/Maintenance): Powered Air Purifying Respirator (PAPR) with HEPA filters. Note: N95 masks are insufficient for carcinogenic powders due to poor facial seal reliability.

Dermal Protection (The "Double-Shell" Protocol)
  • Inner Layer: 4-mil Nitrile (High dexterity).

  • Outer Layer: 8-mil Nitrile or Laminate (Chemical resistance).

  • Why? If the outer glove is compromised by solvent (e.g., DCM or DMSO used to dissolve the solid), the inner glove provides a "breakthrough time" buffer, allowing safe removal.

Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect venting).

  • Prohibited: Safety glasses with open sides (dust entry risk).

Visual Decision Matrix: PPE Selection

PPE_Selection Start Start: Handling N-(5-Formylthiazol-2-YL)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Hood Is Fume Hood Available? Solid->Hood Solution->Hood Hood_Yes Engineering Control: Sash < 18 inches Hood->Hood_Yes Yes Hood_No STOP WORK: Requires PAPR or Glovebox Hood->Hood_No No Gloves_Solid Gloves: Double Nitrile (4mil + 4mil) Hood_Yes->Gloves_Solid Powder Handling Gloves_Sol Gloves: Laminate/Silver Shield (Solvent Barrier) Hood_Yes->Gloves_Sol Liquid Handling

Caption: PPE Decision Matrix ensuring redundancy based on physical state and engineering controls.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: Static electricity can cause micronized thiazole powders to "jump," creating invisible contamination.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the weighing boat.

  • The "Coffin" Method:

    • Place the receiving flask inside a secondary container (beaker).

    • Tare the balance.

    • Transfer solid using a disposable spatula. Do not reuse spatulas.

  • Decontamination: Immediately wipe the balance area with a tyvek wipe dampened with 10% bleach (oxidizes the aldehyde) followed by water.

Protocol B: Solubilization (The Critical Moment)

Context: Aldehydes can react exothermically. Acetamides can enhance skin permeability of solvents.

  • Solvent Choice: DMSO or DMF are common. Avoid ethers if possible (peroxide formation risk with aldehydes).

  • Addition: Add solvent slowly down the side of the vessel to prevent "dust puffing."

  • Sealing: Cap the vessel immediately. If heating is required, use a reflux condenser with an inert gas trap (Nitrogen balloon) to prevent oxidation of the formyl group.

Part 5: Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill (>500mg):

Spill_Response Alert 1. Evacuate & Alert (Allow aerosols to settle - 15 min) PPE_Up 2. Don Full PPE (Tyvek Suit, Double Gloves, P100 Mask) Alert->PPE_Up Cover 3. Wet Covering (Cover with solvent-dampened pads) PPE_Up->Cover Scoop 4. Collect (Do not sweep. Scoop into waste jar) Cover->Scoop Clean 5. Triple Wash (Soap/Water -> Bleach -> Water) Scoop->Clean

Caption: Step-by-step spill remediation focusing on aerosol containment.

Disposal Strategy
  • Solid Waste: Segregate as "Cytotoxic/Carcinogenic Solid Waste." Label clearly with "Suspected Carcinogen."[1]

  • Liquid Waste: Do not mix with strong acids or oxidizers. Dispose of in "Halogenated/Non-Halogenated Organic" streams depending on the solvent used.

  • Destruction: High-temperature incineration is the only validated method to destroy the thiazole ring and acetamide bond completely.

References

  • National Institutes of Health (NIH) - PubChem. Acetamide (CAS 60-35-5) Compound Summary: Toxicity and Carcinogenicity. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.